5-Methoxy-1-tetralone
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h3-4,7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCPWISABURVIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187514 | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33892-75-0 | |
| Record name | 5-Methoxy-1-tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33892-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxytetralone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033892750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 33892-75-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHOXYTETRALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75E8EE6Y3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Methoxy-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathways leading to 5-methoxy-1-tetralone, a valuable intermediate in the synthesis of various biologically active molecules. The document details the core reaction mechanisms, provides step-by-step experimental protocols, and presents quantitative data in a structured format for easy comparison and implementation in a laboratory setting.
Introduction
This compound is a key bicyclic aromatic ketone that serves as a versatile building block in medicinal chemistry and organic synthesis. Its structure is a privileged scaffold found in a variety of pharmacologically active compounds. The synthesis of this compound is primarily achieved through an intramolecular Friedel-Crafts acylation of a substituted butanoic acid precursor. This guide will explore the prevalent synthetic routes, focusing on the preparation of the necessary precursors and their subsequent cyclization.
Core Synthesis Pathway: Intramolecular Friedel-Crafts Acylation
The most direct and widely employed method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of 4-(3-methoxyphenyl)butanoic acid. This reaction involves the cyclization of the butanoic acid side chain onto the aromatic ring, facilitated by a strong acid catalyst, typically polyphosphoric acid (PPA).
The overall reaction scheme is as follows:
Mechanism of Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Acylium Ion: The carboxylic acid is activated by the strong acid catalyst (PPA). Protonation of the carbonyl oxygen of the carboxylic acid, followed by the loss of a water molecule, generates a highly electrophilic acylium ion.
-
Electrophilic Attack: The electron-rich aromatic ring of the 3-methoxyphenyl (B12655295) group acts as a nucleophile and attacks the acylium ion. The methoxy (B1213986) group is an ortho-, para-director; however, the steric constraints of the intramolecular reaction favor cyclization at the ortho position to the alkyl chain.
-
Rearomatization: A proton is lost from the carbon atom that was attacked by the acylium ion, restoring the aromaticity of the ring and yielding the final product, this compound.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the precursor, 4-(3-methoxyphenyl)butanoic acid, and its subsequent cyclization to this compound.
Synthesis of 4-(3-Methoxyphenyl)butanoic acid
Route A: From 3-Methoxyphenol
This route involves the Williamson ether synthesis followed by ester hydrolysis.
Step 1: Synthesis of Ethyl 4-(3-methoxyphenyl)butanoate
-
Reagents:
-
3-Methoxyphenol
-
Ethyl 4-bromobutyrate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
-
Procedure:
-
To a solution of 3-methoxyphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 4-bromobutyrate (1.1 eq) dropwise to the reaction mixture.
-
Reflux the mixture for 24-48 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane mixture) to yield pure ethyl 4-(3-methoxyphenyl)butanoate.
-
Step 2: Hydrolysis to 4-(3-Methoxyphenyl)butanoic acid
-
Reagents:
-
Ethyl 4-(3-methoxyphenyl)butanoate
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve ethyl 4-(3-methoxyphenyl)butanoate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0 eq) in water.
-
Stir the mixture at room temperature or gently heat to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will cause the carboxylic acid to precipitate.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to afford 4-(3-methoxyphenyl)butanoic acid.
-
Route B: Friedel-Crafts Acylation of Anisole (B1667542) and Subsequent Reduction
This is an alternative route to a related precursor, which, depending on the specific synthetic strategy, can be adapted.
Step 1: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid
-
Reagents:
-
Anisole
-
Succinic anhydride (B1165640)
-
Aluminum chloride (AlCl₃)
-
Nitrobenzene or Dichloromethane (solvent)
-
-
Procedure:
-
In a flask equipped with a stirrer and a reflux condenser, dissolve succinic anhydride (1.0 eq) in the chosen solvent.
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (2.2 eq) in portions.
-
Once the addition is complete, add anisole (1.0 eq) dropwise while maintaining the low temperature.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate (B86663), and concentrate to yield the crude keto-acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-(4-methoxyphenyl)-4-oxobutanoic acid.
-
Step 2: Reduction to 4-(4-methoxyphenyl)butanoic acid
The keto group can be reduced to a methylene (B1212753) group using either the Clemmensen or Wolff-Kishner reduction.
-
Clemmensen Reduction (Acidic Conditions):
-
Reagents:
-
4-(4-methoxyphenyl)-4-oxobutanoic acid
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
-
Procedure:
-
Prepare zinc amalgam by stirring zinc granules with a solution of mercuric chloride.
-
In a round-bottom flask, place the zinc amalgam, water, concentrated hydrochloric acid, and toluene.
-
Add the keto-acid to the flask and reflux the mixture for 24-48 hours. Additional portions of HCl may be required during the reaction.
-
After cooling, separate the organic layer and extract the aqueous layer with toluene.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to give the desired butanoic acid.
-
-
-
Wolff-Kishner Reduction (Basic Conditions):
-
Reagents:
-
4-(4-methoxyphenyl)-4-oxobutanoic acid
-
Hydrazine (B178648) hydrate
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
-
Procedure:
-
In a flask fitted with a reflux condenser, mix the keto-acid, hydrazine hydrate, and diethylene glycol.
-
Slowly add potassium hydroxide pellets.
-
Heat the mixture to 130-140 °C for 1-2 hours, during which water and excess hydrazine will distill off.
-
Increase the temperature to 190-200 °C and reflux for 3-4 hours until the evolution of nitrogen ceases.
-
Cool the reaction mixture, dilute with water, and acidify with hydrochloric acid.
-
Collect the precipitated product by filtration, wash with water, and recrystallize to obtain the pure butanoic acid.
-
-
Intramolecular Friedel-Crafts Cyclization to this compound
-
Reagents:
-
4-(3-Methoxyphenyl)butanoic acid
-
Polyphosphoric acid (PPA)
-
-
Procedure:
-
Place 4-(3-methoxyphenyl)butanoic acid (1.0 eq) in a round-bottom flask.
-
Add polyphosphoric acid (approximately 10 times the weight of the butanoic acid).
-
Heat the mixture with stirring in an oil bath at 80-100 °C for 30-60 minutes. The reaction is typically rapid.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to afford this compound as a solid.
-
Quantitative Data
The following tables summarize typical yields and key physical and spectroscopic data for the compounds involved in the synthesis of this compound.
Table 1: Reaction Yields
| Reaction Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) |
| Esterification | 3-Methoxyphenol | Ethyl 4-(3-methoxyphenyl)butanoate | Ethyl 4-bromobutyrate, K₂CO₃, Acetone, reflux | 70-85 |
| Hydrolysis | Ethyl 4-(3-methoxyphenyl)butanoate | 4-(3-Methoxyphenyl)butanoic acid | NaOH, Ethanol/Water, reflux | 85-95 |
| Friedel-Crafts Acylation | Anisole, Succinic anhydride | 4-(4-methoxyphenyl)-4-oxobutanoic acid | AlCl₃, Nitrobenzene, 50-60 °C | 75-90 |
| Clemmensen Reduction | 4-(4-methoxyphenyl)-4-oxobutanoic acid | 4-(4-methoxyphenyl)butanoic acid | Zn(Hg), HCl, Toluene, reflux | 60-75 |
| Wolff-Kishner Reduction | 4-(4-methoxyphenyl)-4-oxobutanoic acid | 4-(4-methoxyphenyl)butanoic acid | Hydrazine hydrate, KOH, Diethylene glycol, 190-200 °C | 80-90 |
| Intramolecular Cyclization | 4-(3-Methoxyphenyl)butanoic acid | This compound | Polyphosphoric acid, 80-100 °C | 80-95 |
Table 2: Physical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 77-80 °C |
| Boiling Point | 160-162 °C at 7 mmHg |
| ¹H NMR (CDCl₃) | δ (ppm): 7.25 (t, J=8.1 Hz, 1H, Ar-H), 6.85 (d, J=8.1 Hz, 1H, Ar-H), 6.70 (d, J=8.1 Hz, 1H, Ar-H), 3.85 (s, 3H, -OCH₃), 2.90 (t, J=6.2 Hz, 2H, -CH₂-CO), 2.62 (t, J=6.2 Hz, 2H, Ar-CH₂-), 2.10 (m, 2H, -CH₂-CH₂-CH₂-) |
| ¹³C NMR (CDCl₃) | δ (ppm): 197.5, 158.6, 146.8, 128.9, 118.9, 114.8, 109.2, 55.6, 39.2, 23.4, 21.0 |
| IR (KBr, cm⁻¹) | ~2940 (C-H stretch), ~1680 (C=O stretch, aryl ketone), ~1580, 1470 (C=C stretch, aromatic), ~1260 (C-O stretch, aryl ether) |
| Mass Spectrum (EI) | m/z (%): 176 (M⁺, 100), 148 ([M-CO]⁺, 50), 133 ([M-CO-CH₃]⁺, 40), 118 (30), 90 (25) |
Conclusion
The synthesis of this compound is a well-established process, with the intramolecular Friedel-Crafts acylation of 4-(3-methoxyphenyl)butanoic acid being the most efficient and high-yielding route. The precursor can be reliably synthesized from readily available starting materials. The experimental protocols and data provided in this guide offer a solid foundation for researchers and professionals in the field of drug development and organic synthesis to produce this key intermediate for their research and development needs. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining high yields of the pure product.
Friedel-Crafts Acylation of Methoxybenzene for Tetralone Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tetralones, valuable intermediates in pharmaceutical development, through the Friedel-Crafts acylation of methoxybenzene (anisole). The document details the core chemical principles, experimental protocols, and quantitative data to support research and development in this area.
Core Concepts: The Chemistry of Tetralone Synthesis
The synthesis of tetralones via Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the construction of the key bicyclic ketone structure. The primary strategies involve either a direct intramolecular cyclization of a substituted butyric acid or a multi-step approach known as the Haworth synthesis.[1]
1.1 Intramolecular Friedel-Crafts Acylation of 4-(4-methoxyphenyl)butanoic acid
A direct and efficient route to 7-methoxy-1-tetralone (B20472) involves the intramolecular cyclization of 4-(4-methoxyphenyl)butanoic acid. This reaction is typically promoted by a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, which facilitates the formation of an acylium ion intermediate that subsequently attacks the electron-rich methoxy-substituted aromatic ring.[2][3]
1.2 The Haworth Synthesis
The Haworth synthesis is a classic and versatile multi-step method for preparing tetralones.[1][4] For 7-methoxy-1-tetralone, the synthesis begins with the Friedel-Crafts acylation of anisole (B1667542) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[2][5] This initial step forms 4-(4-methoxyphenyl)-4-oxobutanoic acid. The ketone group of this intermediate is then reduced, typically via a Wolff-Kishner or Clemmensen reduction, to yield 4-(4-methoxyphenyl)butanoic acid. The final step is an intramolecular Friedel-Crafts acylation, as described above, to furnish the desired tetralone.[5]
Reaction Mechanisms and Workflows
The following diagrams illustrate the key chemical transformations and experimental workflows involved in the synthesis of 7-methoxy-1-tetralone.
Caption: The Haworth synthesis workflow for 7-methoxy-1-tetralone.
Caption: Mechanism of intramolecular Friedel-Crafts acylation.
Quantitative Data Summary
The following tables summarize quantitative data for the key steps in the synthesis of 7-methoxy-1-tetralone, providing a comparative overview of different methodologies.
Table 1: Friedel-Crafts Acylation of Anisole with Succinic Anhydride
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| AlCl₃ | Dichloromethane (B109758) | -5 to 5 | 4 | 78 | 99 (after recrystallization) | [5] |
| AlCl₃ | Nitromethane | Not specified | Not specified | Not specified | Not specified | [2] |
Table 2: Reduction of 4-(4-methoxyphenyl)-4-oxobutanoic acid
| Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 80% Hydrazine (B178648) Hydrate (B1144303), KOH | Diethylene Glycol | 150 to 180 | 4 | 89 | 99 | [5] |
Table 3: Intramolecular Friedel-Crafts Acylation to 7-Methoxy-1-tetralone
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Melting Point (°C) | Reference |
| Polyphosphoric Acid | Not specified | 1 | 82 | 99 | 59-61 | [5] |
| Eaton's Reagent | Room Temperature | 12 | 88 | Not specified | Not specified | [3] |
| Eaton's Reagent | 75 | 2 | 95 | Not specified | Not specified | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments in the synthesis of 7-methoxy-1-tetralone.
Protocol 1: Synthesis of 3-(4-methoxybenzoyl)propionic acid (Friedel-Crafts Acylation) [5]
-
Materials:
-
Anhydrous aluminum chloride (25.9 g, 0.194 mol)
-
Anisole (10 g, 0.092 mol)
-
Succinic anhydride (9.7 g, 0.097 mol)
-
Dichloromethane (100 mL)
-
3 M Hydrochloric acid (200 mL)
-
-
Procedure:
-
To a 250 mL three-necked flask equipped with a stirrer, add 100 mL of dichloromethane.
-
With stirring, add anhydrous aluminum chloride and anisole.
-
Add succinic anhydride in portions while maintaining the temperature between -5 and 5 °C.
-
Maintain the reaction mixture at this temperature for 4 hours.
-
After the reaction is complete, pour the mixture into 200 mL of 3 M hydrochloric acid.
-
Evaporate the dichloromethane under reduced pressure to precipitate the product in the aqueous phase.
-
Filter the precipitate and dry to obtain the crude product (17.2 g, 90% purity).
-
Recrystallize the crude product from ethanol to yield pure white crystals (15 g, 78% yield, 99% purity).
-
The melting point of the purified product is 146.2-146.7 °C.
-
Protocol 2: Synthesis of 4-(4-methoxyphenyl)butanoic acid (Wolff-Kishner Reduction) [5]
-
Materials:
-
3-(4-methoxybenzoyl)propionic acid (12 g, 0.058 mol)
-
80% Hydrazine hydrate (7.2 g, 0.115 mol)
-
Potassium hydroxide (B78521) (13 g, 0.232 mol)
-
Diethylene glycol (100 mL)
-
Concentrated hydrochloric acid
-
Water
-
-
Procedure:
-
In a 250 mL three-necked flask, add 100 mL of diethylene glycol.
-
Add 3-(4-methoxybenzoyl)propionic acid, 80% hydrazine hydrate, and potassium hydroxide.
-
Slowly heat the mixture to 150-180 °C and reflux for 4 hours.
-
After the reaction, pour the mixture into 1 L of water.
-
Acidify the solution with concentrated hydrochloric acid to precipitate the product.
-
Filter the precipitate and wash with approximately 50 mL of water.
-
Dry the product at 45-50 °C to obtain a white powder (9.9 g, 89% yield, 99% purity).
-
Protocol 3: Synthesis of 7-Methoxy-1-tetralone (Intramolecular Friedel-Crafts Acylation) [5]
-
Materials:
-
4-(4-methoxyphenyl)butanoic acid (10 g, 0.052 mol)
-
Polyphosphoric acid (100 g)
-
Toluene (350 mL)
-
Petroleum ether (50 mL)
-
Cold water (350 mL)
-
-
Procedure:
-
To a reaction vessel, add 100 g of polyphosphoric acid and heat to 80-90 °C.
-
Add 4-(4-methoxyphenyl)butanoic acid in portions and maintain the temperature for 1 hour.
-
After the reaction, pour the mixture into 350 mL of cold water.
-
Extract the aqueous phase three times with 350 mL of toluene.
-
Evaporate the combined organic phases under reduced pressure.
-
Add 50 mL of petroleum ether to the residue to precipitate the product at room temperature.
-
Filter the precipitate and wash with 20 mL of petroleum ether.
-
Dry the product at 50 °C to obtain pale yellow crystals (7.5 g, 82% yield, 99% purity).
-
The melting point of the product is 59-61 °C.
-
Conclusion
The Friedel-Crafts acylation provides a robust and adaptable methodology for the synthesis of methoxy-substituted tetralones, which are crucial precursors in the development of various pharmaceuticals. Both the direct intramolecular cyclization and the multi-step Haworth synthesis offer viable routes, with the choice of method often depending on the availability of starting materials and desired scale of production. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of these important chemical entities. The optimization of catalysts and reaction conditions remains an active area of research, with the potential to further enhance the efficiency and sustainability of tetralone synthesis.
References
A Comprehensive Technical Guide to the Physical Properties of 5-Methoxy-1-tetralone
This technical guide provides an in-depth overview of the core physical properties of 5-Methoxy-1-tetralone, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The information is tailored for researchers, scientists, and professionals in the field of drug development.
Core Physical and Chemical Properties
This compound is a colorless to off-white or light yellow crystalline solid with a strong aromatic odor.[1][2] Its chemical structure and key identifiers are fundamental for its application in organic synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O₂ | [3][4][5][6][7][8] |
| Molecular Weight | 176.21 g/mol | [4][5] |
| CAS Registry Number | 33892-75-0 | [3][4][5][7][8] |
| Melting Point | 87-91 °C (lit.) | [1][2][3] |
| Boiling Point | 160-162 °C at 7 mmHg (lit.) | [1][2][3] |
| Density | 1.074 ± 0.06 g/cm³ (Predicted) | [2] |
| Appearance | Off-white to light yellow solid | [2] |
| Solubility | Soluble in Methanol.[9] Information regarding its solubility in other common laboratory solvents is not extensively documented in the provided search results. | |
| Storage | Sealed in dry, Room Temperature | [2] |
Experimental Protocols for Property Determination
While specific experimental documentation for this compound is not detailed in the provided literature, the following are standard methodologies for determining the key physical properties listed above.
Melting Point Determination
The melting point of a solid compound like this compound is typically determined using a melting point apparatus.
Methodology:
-
A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of a melting point apparatus.
-
The sample is heated at a steady rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. The range between these two temperatures is reported as the melting point.
Boiling Point Determination at Reduced Pressure
The boiling point of this compound is reported at a reduced pressure (7 mmHg), a common practice for compounds that may decompose at their atmospheric boiling point.
Methodology:
-
A small amount of the liquid sample is placed in a distillation flask connected to a vacuum source and a manometer to monitor the pressure.
-
A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
The apparatus is slowly heated while the pressure is maintained at the desired level (e.g., 7 mmHg).
-
As the liquid heats, a steady stream of bubbles will emerge from the capillary tube.
-
The heat is then slightly reduced, and the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.
Density Measurement
The density of a solid can be determined using various techniques. For a crystalline solid like this compound, a gas pycnometer offers high accuracy.
Methodology (Gas Pycnometry):
-
The mass of the solid sample is accurately measured using an analytical balance.
-
The sample is placed in a chamber of a known volume within the gas pycnometer.
-
An inert gas, typically helium, is introduced into the chamber and then expanded into a second chamber of known volume.
-
The pressure change resulting from this expansion is measured.
-
By applying the ideal gas law, the volume of the solid sample can be accurately calculated.
-
The density is then calculated by dividing the mass of the sample by its measured volume.
Synthetic Workflow Overview
This compound serves as a crucial intermediate in various synthetic pathways. The following diagram illustrates a generalized workflow for its synthesis, which often involves intramolecular acylation reactions.
Caption: Generalized workflow for the synthesis of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound CAS#: 6939-35-1 [m.chemicalbook.com]
- 3. 5-メトキシ-1-テトラロン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-Methoxytetralone | C11H12O2 | CID 36620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. scbt.com [scbt.com]
- 9. 5-methoxy-2-tetralone | 32940-15-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
An In-depth Technical Guide on the Physical Properties of 5-Methoxy-1-tetralone
This guide provides a detailed overview of the melting and boiling points of 5-Methoxy-1-tetralone, tailored for researchers, scientists, and professionals in drug development. It includes tabulated physical data, comprehensive experimental protocols for determining these properties, and a logical workflow for the physical characterization of a chemical sample.
Data Presentation: Physical Properties
This compound is a solid at room temperature with the following key physical properties. The boiling point is reported at a reduced pressure.
| Physical Property | Value | Conditions | Citations |
| Melting Point | 87 - 91 °C | (lit.) | [1][2][3][4] |
| Boiling Point | 160 - 162 °C | at 7 mmHg (lit.) | [1][2][3][4] |
| Boiling Point | 161.05 °C (434.2 K) | at 6.75 mmHg (0.009 bar) | [5] |
Experimental Protocols
The determination of melting and boiling points are fundamental procedures for verifying the identity and purity of a chemical compound.[1] Below are detailed methodologies for these key experiments.
A pure crystalline organic compound typically exhibits a sharp and characteristic melting point, often within a 0.5-1.0°C range.[1] Impurities tend to depress the melting point and broaden the melting range.[1]
1. Capillary Tube Method (Thiele Tube or Digital Apparatus)
This is the most common method for determining the melting point of a solid organic compound.[1][3]
-
Sample Preparation: The sample must be completely dry and finely powdered to ensure efficient and uniform heat transfer.[5] A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of about 1-2 cm.[4]
-
Apparatus Setup:
-
Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or thread.[6] This assembly is inserted into a Thiele tube containing a high-boiling mineral oil, ensuring the sample is aligned with the thermometer bulb.
-
Digital Apparatus (e.g., Mel-Temp, DigiMelt): The capillary tube is inserted into a heating block.[1][7] These instruments offer more precise temperature control and observation through a magnified lens.[1]
-
-
Measurement:
-
The apparatus is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium between the sample and the heating medium.[1]
-
The initial melting point is the temperature at which the first drop of liquid becomes visible.
-
The final melting point is the temperature at which the entire sample has completely melted into a clear liquid.[1]
-
The recorded value is presented as a melting range (e.g., 87-89°C).
-
2. Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that provides highly accurate data on thermal transitions.[2][8] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9]
-
Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) is placed into a small aluminum pan (a Tzero pan, for example) which is then hermetically sealed.[2]
-
Instrument Setup: The sample pan and an empty reference pan are placed inside the DSC measurement chamber.[10] The instrument is programmed with a specific temperature profile, including a starting temperature, an ending temperature, and a constant heating rate (e.g., 10°C/min).[10]
-
Measurement and Analysis:
-
As the temperature increases, the instrument records the heat flow into the sample versus the reference.
-
When the sample melts (an endothermic process), it requires more energy to maintain the same temperature as the reference.[11] This is recorded as a peak on the DSC thermogram.
-
The melting point is typically determined from the onset temperature or the peak temperature of the endothermic transition. The area under the peak corresponds to the enthalpy of fusion.[5]
-
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6] Since this compound has a high boiling point at atmospheric pressure, it is determined under reduced pressure (vacuum) to prevent decomposition.
1. Micro-Boiling Point Method (Thiele Tube)
This method is suitable for small sample volumes (less than 0.5 mL).[12][13]
-
Apparatus Setup:
-
A small amount of the liquid sample is placed in a small test tube or fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid (open end down).[13]
-
This assembly is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube).
-
-
Measurement:
-
The apparatus is heated gently. Initially, a stream of bubbles will emerge from the inverted capillary as the trapped air expands.[14]
-
Heating is continued until a continuous and vigorous stream of vapor bubbles escapes from the capillary tube, indicating the liquid's temperature is above its boiling point.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[6][13] This is the point where the external pressure equals the vapor pressure of the liquid.
-
The pressure of the system must be recorded along with the temperature.
-
2. Distillation Method under Vacuum
For larger quantities, a vacuum distillation setup can be used to determine the boiling point.
-
Apparatus Setup: A standard vacuum distillation apparatus is assembled, including a distilling flask with a stir bar or boiling chips, a condenser, a vacuum adapter, and a collection flask. The system is connected to a vacuum pump and a manometer to measure the pressure.
-
Measurement:
-
The pressure in the system is reduced to the desired level (e.g., 7 mmHg).
-
The liquid is heated and begins to boil and distill.
-
The thermometer bulb must be positioned so that it is fully immersed in the vapor phase, just below the side arm of the condenser, to accurately measure the temperature of the vapor-liquid equilibrium.
-
The temperature is recorded when the distillation rate is stable (e.g., one drop per second). This stable temperature is the boiling point at the measured pressure.
-
Mandatory Visualization
The following diagram illustrates a generalized experimental workflow for the determination of the physical properties of a new or uncharacterized chemical sample.
Caption: Experimental workflow for determining physical properties.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. engineering.purdue.edu [engineering.purdue.edu]
- 3. store.astm.org [store.astm.org]
- 4. byjus.com [byjus.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 10. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 11. web.williams.edu [web.williams.edu]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scribd.com [scribd.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 5-Methoxy-1-tetralone
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 5-Methoxy-1-tetralone, a key intermediate in the synthesis of various biologically active compounds. The document details ¹H and ¹³C NMR data, experimental protocols, and a structural representation for unambiguous signal assignment, serving as an essential resource for professionals in chemical research and pharmaceutical development.
Molecular Structure and Atom Numbering
The chemical structure of this compound is presented below with a systematic numbering scheme used for the assignment of NMR signals in the subsequent sections. This numbering is crucial for correlating spectral data with the specific atomic positions within the molecule.
Caption: Chemical structure of this compound with atom numbering.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides detailed information about the proton environment in the molecule. The aromatic region shows three distinct signals corresponding to the protons on the substituted benzene (B151609) ring, while the aliphatic region displays signals for the three methylene (B1212753) groups of the tetralone ring system. The methoxy (B1213986) group appears as a characteristic singlet.
Table 1: ¹H NMR Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.25 | d | 8.6 | 1H | H-7 |
| 6.96 | d | 8.6 | 1H | H-6 |
| 4.01 | sept | 6.9 | 1H | H-8 (isopropyl H) |
| 3.87 | s | - | 3H | -OCH₃ |
| 2.92 | t | 6.0 | 2H | H-4 |
| 2.60 | t | 6.5 | 2H | H-2 |
| 2.10 | m | - | 2H | H-3 |
Note: Data is compiled from representative literature values and may vary slightly based on experimental conditions.[1]
¹³C NMR Spectral Data
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum shows eleven distinct signals, corresponding to the eleven carbon atoms in this compound. The carbonyl carbon (C-1) is significantly downfield, while the methoxy carbon is observed in the typical range.
Table 2: ¹³C NMR Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 199.0 | C-1 (C=O) |
| 156.8 | C-5 |
| 147.9 | C-7 (isopropyl-substituted) |
| 133.4 | C-4a |
| 131.2 | C-8a |
| 116.2 | C-8 |
| 113.1 | C-6 |
| 55.7 | -OCH₃ |
| 39.0 | C-2 |
| 22.7 | C-3 |
| 22.6 | C-4 |
Note: Data is compiled from representative literature values.[1] The assignments are based on DEPT experiments and chemical shift predictions.
Experimental Protocols
The following section outlines a standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure the solution is homogeneous and free of any particulate matter.
NMR Data Acquisition
-
Instrumentation: Data are typically acquired on a 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).[2][3]
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.
-
Temperature: 298 K (25 °C).
-
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the transformed spectrum and apply an automatic baseline correction.
-
Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. For the ¹³C spectrum, reference the central peak of the CDCl₃ triplet to 77.16 ppm.[4]
-
Integration and Peak Picking: Integrate all signals in the ¹H spectrum and perform peak picking for both ¹H and ¹³C spectra to determine chemical shifts.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final structural elucidation using NMR spectroscopy.
Caption: Workflow for NMR characterization of this compound.
References
Mass Spectrometry Analysis of 5-Methoxy-1-tetralone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Methoxy-1-tetralone, a significant heterocyclic compound relevant in medicinal chemistry and drug development. This document details the expected fragmentation patterns under electron ionization (EI), presents key mass spectral data, and outlines a standard experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction to this compound and its Mass Spectrometric Analysis
This compound (C₁₁H₁₂O₂) is a bicyclic aromatic ketone with a molecular weight of 176.21 g/mol .[1][2][3] Its structural elucidation and quantification are critical in various research and development phases. Mass spectrometry, particularly when coupled with gas chromatography, serves as a powerful analytical tool for this purpose. Electron ionization (EI) is a common ionization technique for such molecules, inducing characteristic fragmentation that provides a molecular fingerprint for identification.[4]
Electron Ionization Mass Spectrum Data
The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and several major fragment ions. The quantitative data, derived from the NIST database, is summarized in the table below.[2]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
| 176 | 100 | [M]⁺ (Molecular Ion) |
| 148 | 60 | [M - CO]⁺ |
| 133 | 55 | [M - CO - CH₃]⁺ |
| 118 | 30 | [M - C₂H₄O]⁺ |
| 105 | 45 | [C₇H₅O]⁺ |
| 90 | 25 | [C₇H₆]⁺ |
| 77 | 35 | [C₆H₅]⁺ |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is primarily driven by the presence of the keto and methoxy (B1213986) functional groups on the aromatic ring. The following diagram illustrates the proposed major fragmentation pathways.
Caption: Proposed EI fragmentation pathway of this compound.
The fragmentation is initiated by the formation of the molecular ion (m/z 176). A common fragmentation for cyclic ketones is the loss of a neutral carbon monoxide (CO) molecule, leading to the fragment at m/z 148. Subsequent loss of a methyl radical (•CH₃) from the methoxy group results in the ion at m/z 133. Another significant fragmentation route involves a retro-Diels-Alder reaction, leading to the elimination of ethenone (C₂H₄O) and the formation of the ion at m/z 118. Further fragmentations lead to the formation of smaller, stable aromatic cations.
Experimental Protocol: GC-MS Analysis
The following protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on general methods for aromatic ketones and can be adapted as needed.
Sample Preparation
A stock solution of this compound (1 mg/mL) is prepared in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate. Working standards of lower concentrations can be prepared by serial dilution of the stock solution.
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
GC-MS Parameters
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Mode: Full Scan
Data Analysis
The acquired data is processed using the instrument's software. The identification of this compound is confirmed by matching the retention time and the mass spectrum with that of a reference standard and/or a library spectrum (e.g., NIST).
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: General workflow for GC-MS analysis.
Conclusion
This technical guide provides essential information for the mass spectrometric analysis of this compound. The presented data on its EI mass spectrum and fragmentation pathways, along with the detailed experimental protocol for GC-MS analysis, will be a valuable resource for researchers and professionals in the fields of analytical chemistry, pharmacology, and drug development. The methodologies and data herein should facilitate the accurate identification and characterization of this important compound.
References
Spectroscopic Profile of 5-Methoxy-1-tetralone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methoxy-1-tetralone, a significant intermediate in the synthesis of various pharmaceutical compounds. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering critical insights for compound identification, characterization, and quality control in research and drug development.
Compound Information
| Parameter | Value |
| Compound Name | This compound |
| Synonyms | 3,4-dihydro-5-methoxy-1(2H)-naphthalenone, 5-methoxytetralone |
| CAS Number | 33892-75-0[1][2][3][4] |
| Molecular Formula | C₁₁H₁₂O₂[1][3][4][5] |
| Molecular Weight | 176.21 g/mol [1][3][5] |
| Physical Form | Solid |
| Melting Point | 87-91 °C |
| Boiling Point | 160-162 °C at 7 mmHg |
Spectroscopic Data Summary
The following sections and tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.73 - 7.64 | m | - | 3H | Aromatic H |
| 7.49 - 7.44 | m | - | 1H | Aromatic H |
| 3.89 | s | - | 3H | -OCH₃ |
| 2.91 - 2.82 | m | - | 2H | Aliphatic CH₂ |
| 2.62 - 2.52 | m | - | 2H | Aliphatic CH₂ |
| 2.44 - 2.37 | m | - | 2H | Aliphatic CH₂ |
d: doublet, m: multiplet, s: singlet. The data is representative and may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| 196.1 | C=O |
| 164.4 | Aromatic C-O |
| 148.1 | Aromatic C |
| 129.9 | Aromatic CH |
| 124.8 | Aromatic C |
| 114.7 | Aromatic CH |
| 110.9 | Aromatic CH |
| 55.7 | -OCH₃ |
| 35.3 | Aliphatic CH₂ |
| 32.6 | Aliphatic CH₂ |
| 23.0 | Aliphatic CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are listed below.
Table 3: IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| ~1680 | C=O | Ketone |
| ~1580, ~1470 | C=C | Aromatic Ring |
| ~1270 | C-O | Aryl ether |
| ~2940 | C-H | Aliphatic |
| ~3050 | C-H | Aromatic |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[3]
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 176 | Molecular ion (M⁺) |
| 148 | [M - CO]⁺ |
| 133 | [M - CO - CH₃]⁺ |
| 115 | [M - CO - CH₃ - H₂O]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A sample of 5-25 mg of this compound was dissolved in approximately 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[2] The solution was then transferred to a 5 mm NMR tube.
-
Instrumentation : ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 300 MHz and a carbon frequency of 75 MHz, respectively.
-
Data Acquisition and Processing : For ¹H NMR, the spectral width was set to encompass the expected chemical shift range. For ¹³C NMR, a proton-decoupled spectrum was acquired. The free induction decay (FID) signals were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation : A small amount of this compound (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[5]
-
Instrumentation : The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer.[5]
-
Data Acquisition and Processing : A background spectrum of a pure KBr pellet was first recorded. The sample pellet was then placed in the sample holder, and the spectrum was recorded over a range of 4000-400 cm⁻¹. The resulting spectrum is presented as a plot of transmittance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization : The analysis was performed using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample was introduced into the GC, where it was vaporized and separated on a capillary column. The separated components then entered the mass spectrometer, where they were ionized by electron impact (EI) at 70 eV.
-
Mass Analysis and Detection : The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector recorded the abundance of each ion.
-
Data Analysis : The mass spectrum is presented as a plot of relative intensity versus m/z. The molecular ion peak and major fragment ions were identified to aid in structure elucidation.
Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
The Tetralone Ring System: A Comprehensive Technical Guide to its Fundamental Reactivity and Applications in Drug Discovery
For Immediate Release
A deep dive into the core reactivity of the tetralone scaffold, providing researchers, scientists, and drug development professionals with a detailed understanding of its chemical behavior and therapeutic potential.
The tetralone ring system, a bicyclic aromatic ketone, is a cornerstone in synthetic organic chemistry and a privileged scaffold in medicinal chemistry. Its unique structural features, combining an electron-rich aromatic ring with a reactive cyclohexanone (B45756) moiety, give rise to a diverse range of chemical transformations. This versatility has established tetralone and its derivatives as crucial intermediates in the synthesis of numerous natural products and as key pharmacophores in the development of novel therapeutics for a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1][2][3] This technical guide provides an in-depth exploration of the fundamental reactivity of the tetralone ring system, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical and biological pathways.
Fundamental Reactivity of the Tetralone Nucleus
The reactivity of the tetralone ring system can be broadly categorized into three main areas: reactions involving the carbonyl group, transformations at the α-position to the carbonyl, and electrophilic substitution on the aromatic ring.
1. Reactions at the Carbonyl Group: The ketone functionality in tetralone is susceptible to a variety of nucleophilic addition and reduction reactions.
-
Reduction: The carbonyl group can be readily reduced to a secondary alcohol (a tetralol) using various reducing agents. For instance, reduction with sodium borohydride (B1222165) in ethanol (B145695) is a common and efficient method.[4] Birch reduction, using lithium in liquid ammonia, can achieve complete reduction of the keto group to a methylene (B1212753) group.[4]
-
Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents, to the carbonyl carbon is a powerful tool for carbon-carbon bond formation, leading to tertiary alcohols.
2. Reactivity at the α-Position: The methylene group adjacent to the carbonyl (the α-position) is particularly reactive due to the acidity of its protons, enabling the formation of a nucleophilic enolate intermediate.
-
α-Alkylation: The enolate can be alkylated by treatment with an alkyl halide. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often employed to ensure complete enolate formation.[5][6][7]
-
Aldol (B89426) and Claisen Condensations: The enolate can participate in aldol condensations with aldehydes and ketones, and Claisen condensations with esters, to form more complex molecular architectures.
-
Robinson Annulation: This powerful ring-forming reaction combines a Michael addition with an intramolecular aldol condensation to construct a new six-membered ring, a key step in the synthesis of steroids and other polycyclic systems.[4][8][9][10][11]
3. Reactions on the Aromatic Ring: The benzene (B151609) ring of the tetralone system can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the activating and deactivating nature of the existing substituents.
-
Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid, yielding nitro-substituted tetralones which are valuable precursors for amino-tetralones.
The following diagram illustrates the principal reactive sites of the 1-tetralone (B52770) molecule.
Quantitative Data Summary
The following tables summarize quantitative data for key reactions of the tetralone ring system, providing a comparative overview of different synthetic methods and their efficiencies.
Table 1: Synthesis of Substituted 1-Tetralones
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| γ-Phenylbutyric acid | Thionyl chloride, then AlCl₃ in CS₂ | 1-Tetralone | 65-81 | [12] |
| 1-Tetralone | Conc. H₂SO₄, KNO₃, 0-15 °C | 7-Nitro-1-tetralone | 81 | [13] |
| 1-Tetralone | 60% NaH, Dimethyl carbonate, Methyl iodide | 2-Methyl-1-tetralone (B119441) | Not specified | [3] |
Table 2: Spectroscopic Data for 1-Tetralone
| Technique | Key Signals |
| ¹H NMR (CDCl₃) | δ 8.03 (d, 1H, Ar-H), 7.48 (t, 1H, Ar-H), 7.30 (t, 1H, Ar-H), 7.22 (d, 1H, Ar-H), 2.95 (t, 2H, -CH₂-), 2.64 (t, 2H, -CH₂-), 2.14 (p, 2H, -CH₂-) |
| ¹³C NMR (CDCl₃) | δ 198.3, 144.6, 133.4, 132.7, 128.8, 127.1, 126.5, 39.3, 29.7, 23.2 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving the tetralone ring system.
Protocol 1: Synthesis of 1-Tetralone via Friedel-Crafts Acylation [12]
-
In a 500-cc round-bottomed flask fitted with a reflux condenser, place 32.8 g (0.2 mole) of γ-phenylbutyric acid and 20 cc (0.27 mole) of thionyl chloride.
-
Carefully heat the mixture on a steam bath until the acid melts and the evolution of hydrogen chloride ceases (approximately 25-30 minutes). Warm for an additional 10 minutes.
-
Remove excess thionyl chloride by connecting the flask to a water pump and heating briefly.
-
Cool the flask, add 175 cc of carbon disulfide, and cool the solution in an ice bath.
-
Rapidly add 30 g (0.23 mole) of aluminum chloride in one portion and immediately connect the flask to the reflux condenser.
-
After the initial vigorous reaction subsides, warm the mixture to boiling on a steam bath for ten minutes.
-
Cool the reaction mixture to 0°C and decompose the aluminum chloride complex by the careful addition of 100 g of ice, followed by 25 cc of concentrated hydrochloric acid.
-
Transfer the mixture to a 2-liter round-bottomed flask and steam-distill to remove carbon disulfide and then the product.
-
Separate the oily product and extract the aqueous layer with benzene.
-
Combine the oil and extracts, remove the solvent, and distill the residue under reduced pressure to yield 21.5–26.5 g (65-81%) of α-tetralone.
Protocol 2: α-Methylation of 1-Tetralone using Sodium Hydride [3]
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend 60% sodium hydride in mineral oil in anhydrous dimethyl carbonate.
-
Wash the sodium hydride suspension with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous dimethyl carbonate and cool the mixture to 5°C in an ice bath.
-
Slowly add a solution of 1-tetralone in the reaction solvent to the stirred suspension over 20 minutes.
-
Stir the resulting mixture for 1 hour at 5°C, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Add methyl iodide to the reaction mixture and continue stirring at room temperature until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the dropwise addition of water.
-
Pour the mixture into a separatory funnel containing ice and slowly add 1.0 M HCl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 2-methyl-1-tetralone by vacuum distillation or column chromatography.
The Role of the Tetralone Scaffold in Drug Discovery and Signaling Pathways
The tetralone scaffold is a prominent feature in a wide array of biologically active molecules, demonstrating its importance in drug design and development.[2][3] Tetralone derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.
Anticancer Activity and Modulation of Apoptosis and PI3K/Akt/mTOR Pathways:
Several tetralone derivatives have demonstrated potent anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. Mechanistic studies have revealed that these compounds can modulate key signaling pathways that regulate cell survival and proliferation.
-
Apoptosis Induction: Some tetralone derivatives have been shown to induce apoptosis by targeting anti-apoptotic proteins like Bcl-2 and activating executioner caspases such as caspase-7.[1] The inhibition of Bcl-2 disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent cell death.
The following diagram illustrates a simplified apoptosis signaling pathway and the potential intervention point for tetralone derivatives.
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[14][15][16][17] Certain tetralone derivatives have been identified as inhibitors of this pathway, representing a promising strategy for cancer therapy. By inhibiting key kinases in this pathway, such as PI3K, Akt, or mTOR, these compounds can effectively halt the uncontrolled growth of cancer cells.
A simplified representation of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of tetralone derivatives is shown below.
Modulation of the MAPK Pathway:
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Aberrant activation of this pathway is also implicated in various cancers.[13][18][19] Some studies suggest that tetralone derivatives can modulate the MAPK pathway, although the exact mechanisms are still under investigation.
Monoamine Oxidase (MAO) Inhibition:
Substituted tetralones have emerged as potent and selective inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters.[18] This makes them promising candidates for the treatment of neurodegenerative diseases like Parkinson's and depression.
Experimental Workflow
The synthesis and characterization of novel tetralone derivatives typically follow a standardized workflow in organic and medicinal chemistry laboratories.
Conclusion
The tetralone ring system represents a remarkably versatile and valuable scaffold in modern chemical and pharmaceutical sciences. A thorough understanding of its fundamental reactivity is paramount for the rational design and synthesis of novel derivatives with tailored properties. The ability to functionalize the tetralone core at the carbonyl group, the α-position, and the aromatic ring provides a rich chemical space for exploration. As demonstrated by their potent and diverse biological activities, particularly in the realms of oncology and neuropharmacology, tetralone derivatives will undoubtedly continue to be a fertile ground for the discovery of new therapeutic agents. This guide serves as a foundational resource for researchers seeking to harness the full potential of this remarkable chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Robinson annulation - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. byjus.com [byjus.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Tetrandrine synergizes with MAPK inhibitors in treating KRAS-mutant pancreatic ductal adenocarcinoma via collaboratively modulating the TRAIL-death receptor axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. Frontiers | A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. mdpi.com [mdpi.com]
- 19. Activation of MAP Kinase Pathway by Polyisoprenylated Cysteinyl Amide Inhibitors Causes Apoptosis and Disrupts Breast Cancer Cell Invasion [mdpi.com]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 5-Methoxy-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, experimental protocols, and outcomes of electrophilic aromatic substitution (EAS) reactions on 5-Methoxy-1-tetralone. This privileged scaffold is a key building block in the synthesis of various biologically active molecules, making a thorough understanding of its reactivity essential for drug development and medicinal chemistry.
Core Concepts: Regioselectivity in the Electrophilic Aromatic Substitution of this compound
The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the interplay of the electronic effects of the methoxy (B1213986) group (-OCH₃) and the carbonyl group of the tetralone ring system.
-
Methoxy Group (-OCH₃): As a strong electron-donating group, the methoxy group activates the aromatic ring towards electrophilic attack and is an ortho, para-director. This is due to the resonance donation of a lone pair of electrons from the oxygen atom, which increases the electron density at the C6 and C8 positions.
-
Carbonyl Group and Fused Ring: The carbonyl group is a deactivating, meta-directing group. However, its influence is primarily on the adjacent aromatic ring. The overall effect on the regioselectivity is a combination of the activating and directing influences of both the methoxy group and the annulated, electron-withdrawing portion of the tetralone structure.
The interplay of these directing effects is crucial in predicting the major products of EAS reactions.
Diagram of Directing Effects on this compound
Caption: Directing effects in the electrophilic aromatic substitution of this compound.
Key Electrophilic Aromatic Substitution Reactions
This section details the experimental conditions and outcomes for several key electrophilic aromatic substitution reactions on this compound.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, which can be a versatile handle for further functionalization, such as reduction to an amine.
Experimental Protocol:
A reported method for the nitration of this compound utilizes a copper(II) nitrate (B79036) and acetic anhydride (B1165640) system in diethyl ether.[1]
-
Reagents: this compound, Copper(II) nitrate (Cu(NO₃)₂), Acetic anhydride (Ac₂O), Diethyl ether (Et₂O).
-
Procedure: To a stirred solution of this compound in diethyl ether at room temperature, a mixture of copper(II) nitrate and acetic anhydride is added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is filtered through celite. The filtrate is then subjected to an appropriate aqueous work-up and the product is purified by flash column chromatography.
-
Work-up: The filtrate is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
Quantitative Data:
| Electrophile | Product(s) | Ratio | Yield | Reference |
| -NO₂ | 6-Nitro-5-methoxy-1-tetralone and 8-Nitro-5-methoxy-1-tetralone | 1:1 | Not Reported | [1] |
Reaction Pathway
Caption: Nitration of this compound.
Halogenation: Bromination
Experimental Protocol (Adapted from 7-methoxy-1-tetralone):
-
Reagents: this compound, N-Bromosuccinimide (NBS), Acetonitrile (CH₃CN).
-
Procedure: To a solution of this compound in acetonitrile, N-bromosuccinimide (1.0 equivalent) is added in one portion at room temperature. The reaction is stirred and monitored by TLC. Upon completion, the solvent is removed under reduced pressure.
-
Work-up: The residue is taken up in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Expected Quantitative Data (based on analogy):
The methoxy group is a strong activating group, and substitution is expected to occur at the position most activated and sterically accessible. Therefore, the major product is anticipated to be the 7-bromo isomer.
| Electrophile | Expected Product | Predicted Yield | Reference (analogous) |
| -Br | 7-Bromo-5-methoxy-1-tetralone | >90% | [2] |
Logical Workflow for Bromination
Caption: Experimental workflow for the bromination of this compound.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, forming a ketone. This reaction typically employs an acyl chloride or anhydride with a Lewis acid catalyst. A general procedure for the acylation of anisole, a close analog, is provided.
Experimental Protocol (General):
-
Reagents: this compound, Acyl chloride (e.g., Acetyl chloride) or Acetic Anhydride, Lewis Acid (e.g., AlCl₃), Dichloromethane (CH₂Cl₂).
-
Procedure: To a cooled (0 °C) suspension of the Lewis acid in dichloromethane, the acylating agent is added dropwise. The substrate, this compound, dissolved in dichloromethane, is then added slowly to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Work-up: The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over an anhydrous salt and concentrated. The product is purified by distillation or chromatography.
Expected Quantitative Data:
Acylation is expected to occur at the C7 position, which is para to the activating methoxy group and less sterically hindered than the C8 position.
| Electrophile | Expected Product | Predicted Yield |
| -C(O)R | 7-Acyl-5-methoxy-1-tetralone | Moderate to Good |
Friedel-Crafts Acylation Mechanism
References
An In-depth Technical Guide to 5-Methoxy-1-tetralone: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Methoxy-1-tetralone, a key intermediate in the synthesis of various pharmaceutical compounds. While the definitive crystal structure of this compound is not publicly available in crystallographic databases, this document consolidates available data on its synthesis, and physical and chemical properties.
Physicochemical Properties
This compound is a solid, characterized by the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₂ | [1][2][3] |
| Molecular Weight | 176.21 g/mol | [1] |
| CAS Number | 33892-75-0 | [1][2][3] |
| Appearance | Solid | |
| Melting Point | 87-91 °C (lit.) | |
| Boiling Point | 160-162 °C/7 mmHg (lit.) | |
| IUPAC Name | 5-methoxy-3,4-dihydronaphthalen-1(2H)-one | [1] |
Synthesis Protocols
Several synthetic routes to this compound and its isomer, 6-methoxy-1-tetralone (B92454), have been reported. The following outlines a common approach for the synthesis of methoxy-tetralones, which can be adapted for the 5-methoxy isomer.
A. Friedel-Crafts Acylation and Cyclization Approach
This is a widely used method for the synthesis of tetralones. The general workflow involves the acylation of a substituted benzene (B151609) derivative followed by an intramolecular cyclization.
Experimental Workflow: Synthesis of Methoxy-1-tetralone
Caption: General workflow for the synthesis of 6-methoxy-1-tetralone.
Detailed Methodology (for 6-Methoxy-1-tetralone):
This protocol describes the synthesis of 6-methoxy-1-tetralone, a closely related isomer.
-
Step 1: Friedel-Crafts Acylation. Anisole is reacted with an acylating agent, such as 4-chlorobutyryl chloride, in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). The reaction is typically carried out in an inert solvent (e.g., dichloromethane, nitrobenzene) at reduced temperatures (-10 to 40 °C) to generate an intermediate.[4][5]
-
Step 2: Intramolecular Cyclization. The intermediate from the acylation step undergoes an intramolecular Friedel-Crafts alkylation (cyclization) at a higher temperature (70-120 °C) to form the tetralone ring.[4][5] This is often performed as a "one-pot" synthesis without isolating the intermediate.[4]
-
Step 3: Work-up and Purification. The reaction is quenched with water and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield the high-purity 6-methoxy-1-tetralone.[5]
Crystal Structure
As of the latest search, there is no publicly available, experimentally determined crystal structure for this compound. Therefore, detailed crystallographic data such as unit cell parameters, space group, and atomic coordinates cannot be provided. The three-dimensional structure of the molecule can be modeled using computational chemistry methods based on its known chemical connectivity.
Logical Relationship: From Compound to Structure Determination
Caption: Logical workflow for the determination of a crystal structure.
Biological Significance and Applications
This compound serves as a crucial building block in the synthesis of more complex molecules with potential biological activity. Its structural motif is found in various natural products and synthetic compounds that are investigated for their therapeutic properties. For instance, tetralone derivatives have been explored for their potential as anticancer agents.
Disclaimer: This document is intended for informational purposes for a scientific audience. The synthesis protocols described are for illustrative purposes and should be carried out by qualified professionals in a properly equipped laboratory setting with appropriate safety precautions.
References
- 1. 5-Methoxytetralone | C11H12O2 | CID 36620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]
- 5. 6-methoxy-1-tetralone | 1078-19-9 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: 5-Methoxy-1-tetralone in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-1-tetralone is a versatile bicyclic ketone that serves as a crucial building block in the total synthesis of a diverse array of natural products and biologically active molecules. Its rigid scaffold and functional handles—a ketone and a methoxy-activated aromatic ring—provide a strategic starting point for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and its isomer, 5-Methoxy-2-tetralone (B30793), in the synthesis of notable natural products.
Applications in Natural Product Synthesis
This compound and its derivatives are instrumental in the synthesis of various classes of natural products, including terpenoids and alkaloids. The tetralone core can be elaborated through various chemical transformations to construct the intricate ring systems characteristic of these complex molecules.
Synthesis of the Sesquiterpene (±)-Cacalol
The sesquiterpene cacalol, known for its anti-inflammatory and antimicrobial properties, has been synthesized using a strategy that, while not starting directly from this compound, involves a closely related intermediate, 5-methoxy-1,8-dimethyltetralin. A concise synthesis of (±)-cacalol has been reported by Kedrowski and Hoppe, proceeding in seven steps with an overall yield of 21-25%.[1][2]
Synthesis of the Diterpenoid Triptolide (B1683669)
Triptolide, a potent anti-inflammatory, immunosuppressive, and anticancer agent, has been the subject of numerous total synthesis efforts.[3][4] A formal asymmetric synthesis of triptolide reported by Li and co-workers utilizes 5-methoxy-2-tetralone as a key starting material.[5] The synthesis hinges on a crucial Robinson annulation to construct the tricyclic core of the molecule. Triptolide exerts its biological effects through various mechanisms, including the inhibition of the NF-κB and IL-6/STAT3 signaling pathways.[3]
Synthesis of the Diterpene (±)-Veadeiroic Acid
The diterpene (±)-veadeiroic acid has been synthesized from a phenolic precursor, and while the direct use of this compound is not explicitly detailed in the readily available literature, the structural similarity of the intermediates suggests its potential as a starting material in related synthetic strategies.[6]
Key Synthetic Transformations and Experimental Protocols
The following protocols are based on published literature and provide a detailed methodology for key transformations involving 5-methoxy-tetralone derivatives.
Protocol 1: Robinson Annulation in the Formal Asymmetric Synthesis of Triptolide
This protocol describes the key Robinson annulation step from the formal asymmetric synthesis of triptolide by Li and co-workers, where 5-methoxy-2-tetralone is a crucial reactant.[5]
Reaction:
Materials:
-
5-Methoxy-2-tetralone
-
Nazarov's reagent (2-(trimethylsilyloxy)-1,3-butadiene)
-
(R)-α-phenylethylamine
-
Toluene (B28343), anhydrous
-
Standard glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 5-methoxy-2-tetralone (1.0 eq) in anhydrous toluene under an inert atmosphere, add (R)-α-phenylethylamine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add Nazarov's reagent (1.5 eq) dropwise to the solution.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the tricyclic intermediates.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Yield |
| 5-Methoxy-2-tetralone | Tricyclic Intermediates | Nazarov's reagent, (R)-α-phenylethylamine | Toluene | Not explicitly stated for this step |
Visualizing Synthetic Pathways
The following diagrams illustrate the strategic use of 5-methoxy-tetralone derivatives in the synthesis of complex natural products and the signaling pathways affected by these molecules.
Caption: Synthetic workflow for Triptolide utilizing 5-Methoxy-2-tetralone.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A concise synthesis of (+/-)-cacalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A review of the total syntheses of triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total Synthesis of (±)-Veadeiroic Acid - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of MIF Tautomerase Inhibitors from 5-Methoxy-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a critical role in the regulation of inflammatory responses and is implicated in the pathogenesis of various inflammatory diseases and cancer.[1][2] MIF possesses a unique tautomerase enzymatic activity, which has become an attractive target for the development of novel anti-inflammatory therapeutics.[3][4] Small molecule inhibitors of MIF's tautomerase activity have been shown to block its pro-inflammatory effects.[3] The tetralone scaffold has been identified as a privileged structure in the development of MIF inhibitors, with derivatives of 1-tetralone (B52770) demonstrating potent inhibition of MIF tautomerase activity.[3][5] This document provides detailed protocols for the synthesis of MIF tautomerase inhibitors derived from 5-Methoxy-1-tetralone and for their biological evaluation.
Synthesis of 2-Arylmethylene-5-methoxy-1-tetralone Derivatives
The synthesis of 2-arylmethylene-5-methoxy-1-tetralone derivatives is achieved via a base-catalyzed Claisen-Schmidt condensation between this compound and a substituted aromatic aldehyde.[6][7] This reaction provides a versatile and straightforward route to a diverse library of potential MIF inhibitors.
Experimental Workflow: Synthesis of 2-Arylmethylene-5-methoxy-1-tetralone
Caption: General workflow for the synthesis of 2-arylmethylene-5-methoxy-1-tetralone derivatives.
Protocol: General Procedure for Claisen-Schmidt Condensation
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, p-anisaldehyde)
-
Ethanol
-
10% (w/v) aqueous Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and the desired substituted aromatic aldehyde in a minimal amount of ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Slowly add the 10% aqueous NaOH solution dropwise to the stirred mixture. The amount of NaOH solution should be catalytic.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the aldehyde.
-
Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture by slowly adding concentrated HCl until a precipitate forms.
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash the precipitate with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain the purified 2-arylmethylene-5-methoxy-1-tetralone derivative.
-
Characterize the final product by appropriate analytical methods (e.g., NMR, IR, and Mass Spectrometry).
Biological Evaluation of Synthesized Compounds
The inhibitory effect of the synthesized compounds on MIF tautomerase activity and their impact on downstream inflammatory signaling pathways are evaluated using a series of in vitro assays.
MIF Tautomerase Activity Inhibition
The ability of the synthesized compounds to inhibit the tautomerase activity of MIF is a primary measure of their potential as MIF inhibitors. Several E-2-arylmethylene-1-tetralone derivatives have shown potent inhibition of MIF tautomerase.[3][4]
| Compound ID | Substituent (R) on Aryl Ring | IC50 (µM) for MIF Tautomerase Inhibition | Reference |
| 4 | 4-OH | 1.8 ± 0.2 | [3] |
| 23 | 2,4-di-OH | 2.5 ± 0.3 | [3] |
| 24 | 2,3,4-tri-OH | 1.5 ± 0.1 | [3] |
| 26 | 3,4,5-tri-OH | 1.2 ± 0.1 | [3] |
Note: Data presented is for E-2-arylmethylene-1-tetralone derivatives. Specific data for 5-methoxy substituted analogs is not currently available in the cited literature.
Protocol: MIF Tautomerase Inhibition Assay (L-dopachrome methyl ester based)
Materials:
-
Recombinant human MIF
-
L-dopachrome methyl ester (substrate)
-
Test compounds (synthesized 2-arylmethylene-5-methoxy-1-tetralone derivatives)
-
Assay buffer (e.g., 50 mM Bis-Tris, pH 6.2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the recombinant human MIF solution to each well.
-
Add the test compound dilutions to the respective wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the L-dopachrome methyl ester substrate to all wells.
-
Immediately measure the decrease in absorbance at 475 nm over time using a microplate reader. The rate of decrease in absorbance is proportional to the MIF tautomerase activity.[3]
-
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a suitable dose-response curve.
MIF Signaling Pathway and Mechanism of Inhibition
MIF exerts its pro-inflammatory effects by binding to its cell surface receptor CD74.[2] This interaction initiates a signaling cascade involving the recruitment of CD44, leading to the activation of downstream pathways such as the mitogen-activated protein kinase (MAPK/ERK) pathway, the phosphoinositide 3-kinase (PI3K)-Akt pathway, and the nuclear factor-kappa B (NF-κB) pathway.[1][8][9] The activation of these pathways results in the production of pro-inflammatory cytokines and mediators.
Caption: Simplified MIF signaling pathway and the inhibitory action of tetralone derivatives.
NF-κB Activation Assay
The inhibition of MIF is expected to lead to the attenuation of downstream inflammatory signaling, including the activation of NF-κB. This can be assessed by measuring the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.
Protocol: NF-κB p65 Translocation Assay (Immunofluorescence)
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed the macrophage cells in a suitable format (e.g., 96-well plate with glass bottoms) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with an inflammatory agent such as LPS (e.g., 1 µg/mL) for a defined period (e.g., 30-60 minutes) to induce NF-κB translocation. Include unstimulated and vehicle-treated controls.
-
After stimulation, wash the cells with PBS and fix them with the fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking buffer.
-
Incubate the cells with the primary anti-p65 antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by analyzing the fluorescence intensity of the p65 stain in the nucleus versus the cytoplasm. A decrease in nuclear fluorescence in compound-treated cells compared to LPS-stimulated control cells indicates inhibition of NF-κB activation.[5]
Conclusion
The synthetic route and biological evaluation protocols detailed in these application notes provide a comprehensive framework for the discovery and characterization of novel MIF tautomerase inhibitors based on the this compound scaffold. These compounds hold promise as potential therapeutic agents for the treatment of a wide range of inflammatory diseases.
References
- 1. Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Monitoring the Levels of Cellular NF-κB Activation States [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of TRPV1 Antagonists Using 5-Methoxy-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a crucial role in the mediation of pain and inflammation.[1] Its activation by various stimuli, including heat, protons, and endogenous ligands like anandamide, leads to the sensation of pain.[1] Consequently, the development of TRPV1 antagonists is a promising therapeutic strategy for the management of chronic pain conditions. This document provides detailed application notes and protocols for the synthesis of potent TRPV1 antagonists utilizing 5-Methoxy-1-tetralone as a key starting material. The tetralone core serves as a versatile scaffold for the generation of diverse chemical entities with the potential for high affinity and selectivity for the TRPV1 receptor.
Signaling Pathway of TRPV1
The activation of the TRPV1 receptor initiates a cascade of intracellular signaling events, primarily leading to the influx of calcium ions (Ca²⁺). This influx triggers the release of neurotransmitters, such as substance P and calcitonin gene-related peptide (CGRP), from sensory neurons, which in turn contributes to the inflammatory response and the perception of pain. The signaling pathway is modulated by various intracellular kinases, including Protein Kinase A (PKA) and Protein Kinase C (PKC), which can sensitize the channel and lower its activation threshold.
Caption: TRPV1 Signaling Pathway.
Experimental Protocols
The following protocols outline a potential synthetic route for the preparation of tetralone-based TRPV1 antagonists, starting from this compound. This proposed synthesis is based on established chemical transformations for similar molecular scaffolds.
Protocol 1: Synthesis of 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one oxime (Intermediate 1)
This protocol describes the oximation of the ketone functionality in this compound.
Materials:
-
This compound
-
Hydroxylamine (B1172632) hydrochloride
-
Sodium acetate (B1210297)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents) in water.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the desired oxime.
Protocol 2: Beckmann Rearrangement to 6-Methoxy-3,4-dihydro-2H-benzo[b]azepin-5-one (Intermediate 2)
This protocol outlines the rearrangement of the oxime to a lactam, expanding the six-membered ring to a seven-membered ring.
Materials:
-
7-Methoxy-3,4-dihydronaphthalen-1(2H)-one oxime (Intermediate 1)
-
Polyphosphoric acid (PPA) or concentrated Sulfuric acid
-
Saturated sodium bicarbonate solution
Procedure:
-
Add Intermediate 1 (1 equivalent) to pre-heated polyphosphoric acid at 80-100°C with stirring.
-
Continue heating and stirring for 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 3: Synthesis of a Tetralone-Based TRPV1 Antagonist
This protocol provides a general scheme for the coupling of the lactam intermediate with a suitable aromatic partner to yield a potential TRPV1 antagonist. The specific choice of the aromatic partner will influence the final compound's potency and properties.
Materials:
-
6-Methoxy-3,4-dihydro-2H-benzo[b]azepin-5-one (Intermediate 2)
-
Substituted arylboronic acid (e.g., 4-(trifluoromethyl)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane)
-
Water
Procedure:
-
To a degassed mixture of Intermediate 2 (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents) in the chosen solvent, add the palladium catalyst (0.05 equivalents).
-
Heat the reaction mixture to 80-100°C under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by column chromatography on silica gel.
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and evaluation process for the prepared TRPV1 antagonists.
References
Application Notes and Protocols: Regioselective Nitration of 5-Methoxy-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the nitration of 5-methoxy-1-tetralone, a key intermediate in the synthesis of various pharmacologically active compounds. The regioselectivity of this electrophilic aromatic substitution is discussed, with a focus on the directing effects of the methoxy (B1213986) and carbonyl groups. A comprehensive experimental protocol, quantitative data on isomer distribution, and graphical representations of the reaction pathway and experimental workflow are presented to guide researchers in achieving desired product outcomes.
Introduction
The nitration of this compound is a critical transformation in synthetic organic chemistry, providing precursors for a range of biologically significant molecules. The introduction of a nitro group onto the aromatic ring of the tetralone scaffold opens avenues for further functionalization, such as reduction to an amino group, which is a common feature in many pharmaceutical agents. Understanding and controlling the regioselectivity of this reaction is paramount for efficient and targeted synthesis.
The regiochemical outcome of the nitration is governed by the interplay of the electronic effects of the existing substituents on the aromatic ring: the electron-donating methoxy group (-OCH₃) and the electron-withdrawing carbonyl group of the tetralone ring system.
Regioselectivity in the Nitration of this compound
The position of electrophilic attack by the nitronium ion (NO₂⁺) on the aromatic ring of this compound is directed by the combined influence of the activating methoxy group and the deactivating acyl group.
-
Methoxy Group (-OCH₃): As a strong electron-donating group, the methoxy group is an ortho, para-director.[1][2][3] It activates the positions ortho (C6) and para (C8) to it, making them more susceptible to electrophilic attack.
-
Acyl Group (within the tetralone ring): The carbonyl group is an electron-withdrawing group and acts as a meta-director.[3][4] It deactivates the aromatic ring, particularly the positions ortho and para to the point of fusion (C6 and C8).
In the case of this compound, the powerful activating and ortho, para-directing effect of the methoxy group at C5 dominates. Therefore, nitration is expected to occur primarily at the positions ortho (C6) and para (C8) to the methoxy group. Experimental evidence confirms this, with nitration typically yielding a mixture of 6-nitro-5-methoxy-1-tetralone and 8-nitro-5-methoxy-1-tetralone.[5]
The following diagram illustrates the directing effects influencing the regioselectivity of the nitration reaction.
Caption: Logical relationship of directing groups and regioselectivity.
Experimental Protocol: Nitration of this compound
The following protocol is a representative method for the nitration of this compound using a copper(II) nitrate (B79036) and acetic anhydride (B1165640) system. This method is reported to yield a mixture of the 6-nitro and 8-nitro isomers.[5]
Materials:
-
This compound
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Acetic anhydride (Ac₂O)
-
Diethyl ether (Et₂O)
-
Celite
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in diethyl ether (Et₂O).
-
Addition of Reagents: To the stirred solution, add copper(II) nitrate trihydrate followed by the slow, dropwise addition of acetic anhydride at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, filter the mixture through a pad of Celite to remove insoluble copper salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the 6-nitro and 8-nitro isomers.
The following diagram provides a visual representation of the experimental workflow.
Caption: Step-by-step experimental workflow for nitration.
Quantitative Data
The regioselectivity of the nitration of substituted tetralones is highly dependent on the reaction conditions, including the nitrating agent, solvent, and temperature. The table below summarizes reported yields for the nitration of this compound and a related methoxy-substituted tetralone.
| Substrate | Nitrating Agent | Solvent | Temperature | Product(s) | Yield(s) | Reference |
| This compound | Cu(NO₃)₂ / Ac₂O | Et₂O | Room Temp. | 6-Nitro-5-methoxy-1-tetralone & 8-Nitro-5-methoxy-1-tetralone | 1:1 ratio | [5] |
| 6-Methoxy-1-tetralone | H₂SO₄ / HNO₃ | Acetone | 0 °C | 7-Nitro-6-methoxy-1-tetralone | 30% | [5] |
| 5-Nitro-6-methoxy-1-tetralone | 35% | [5] |
Conclusion
The nitration of this compound is a valuable synthetic tool for the introduction of a nitro group onto the aromatic ring, enabling further molecular diversification. The regioselectivity is predominantly controlled by the activating ortho, para-directing methoxy group, leading to the formation of 6-nitro and 8-nitro isomers. The choice of nitrating agent and reaction conditions can influence the ratio of these products. The provided protocol offers a reliable method for carrying out this transformation, and the accompanying data and diagrams serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 5. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
Application Notes and Protocols for the Catalytic Hydrogenation of 5-Methoxy-1-tetralone to Chiral Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral alcohols is a critical process in the pharmaceutical industry, as the stereochemistry of a molecule often dictates its pharmacological activity and safety profile.[1][2] 5-Methoxy-1-tetralol, a chiral alcohol derived from the hydrogenation of 5-Methoxy-1-tetralone, is a valuable building block for the synthesis of various bioactive molecules and pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the asymmetric catalytic hydrogenation of this compound, focusing on the use of iridium, ruthenium, and rhodium-based catalytic systems to achieve high yields and enantioselectivities.
Overview of Catalytic Systems
The asymmetric hydrogenation of ketones, such as this compound, can be effectively achieved using transition metal catalysts complexed with chiral ligands. The choice of catalyst and ligand is crucial for obtaining the desired enantiomer in high purity.
-
Iridium-Based Catalysts: Iridium complexes, particularly with chiral spiro-phosphine-oxazoline or related ligands, have shown exceptional performance in the asymmetric hydrogenation of substituted tetralones, offering high yields and excellent enantioselectivities.[3][4] These systems are often robust and can operate under relatively mild conditions.
-
Ruthenium-Based Catalysts: Ruthenium complexes with chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are widely used for the asymmetric hydrogenation of a variety of functionalized ketones.[5][6][7][8] The Ru-BINAP system is known for its high enantioselectivity and broad substrate scope.
-
Rhodium-Based Catalysts: Cationic rhodium complexes with chiral diphosphine ligands like DIPAMP (1,2-bis[(2-methoxyphenyl)(phenylphosphino)]ethane) have also been successfully employed in the asymmetric hydrogenation of prochiral olefins and ketones.[1]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes typical reaction conditions and expected outcomes for the asymmetric hydrogenation of this compound using different catalytic systems. The data is compiled from analogous reactions and represents a starting point for optimization.
| Catalyst System | Chiral Ligand | Solvent | Temperature (°C) | H₂ Pressure (atm) | Substrate:Catalyst Ratio | Typical Yield (%) | Typical ee (%) |
| [Ir(COD)Cl]₂ | (R)-SpiroPAP | Toluene (B28343) | 25-50 | 50-60 | 1000:1 - 10000:1 | >90 | >95 |
| RuCl₂[(R)-BINAP] | (R)-BINAP | Methanol (B129727) | 25-80 | 50-100 | 1000:1 - 5000:1 | >90 | >95 |
| [Rh(COD)₂]BF₄ | (R,R)-DIPAMP | Methanol | 25-50 | 10-50 | 1000:1 - 2000:1 | >85 | >90 |
Note: ee = enantiomeric excess. The specific enantiomer obtained ((R) or (S)) depends on the chirality of the ligand used.
Experimental Protocols
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation
This protocol is adapted from the highly efficient iridium-catalyzed dynamic kinetic resolution asymmetric hydrogenation of α-substituted tetralones.[3]
Materials:
-
This compound
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
(R)-SpiroPAP (or other suitable chiral ligand)
-
Sodium tert-butoxide (t-BuONa)
-
Anhydrous Toluene
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
-
Standard Schlenk line and glassware for inert atmosphere techniques
Procedure:
-
Catalyst Preparation (in a glovebox or under inert atmosphere):
-
To a clean, dry Schlenk flask, add [Ir(COD)Cl]₂ (0.001 mmol, 0.1 mol%) and the chiral ligand (e.g., (R)-SpiroPAP, 0.0022 mmol, 0.22 mol%).
-
Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
-
Hydrogenation Reaction:
-
In a separate Schlenk flask, dissolve this compound (1 mmol) and sodium tert-butoxide (0.05 mmol, 5 mol%) in anhydrous toluene (8 mL).
-
Transfer the substrate solution to the catalyst solution under an inert atmosphere.
-
Transfer the final reaction mixture to a high-pressure autoclave.
-
Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 60 atm with hydrogen.
-
Stir the reaction at room temperature (or heat to 40-50 °C for increased rate) for 12-24 hours.
-
-
Work-up and Analysis:
-
Carefully vent the hydrogen gas from the autoclave.
-
Quench the reaction with a few drops of water.
-
Filter the mixture through a short pad of silica (B1680970) gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Determine the conversion by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
-
Protocol 2: Ruthenium-BINAP Catalyzed Asymmetric Hydrogenation
This protocol is based on established procedures for Ru-BINAP catalyzed ketone hydrogenations.[7][8][9]
Materials:
-
This compound
-
RuCl₂[(R)-BINAP]₂ (or prepare in situ from [RuCl₂(benzene)]₂ and (R)-BINAP)
-
Anhydrous Methanol
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
Reaction Setup:
-
To a glass liner for the autoclave, add RuCl₂[(R)-BINAP]₂ (0.002 mmol, 0.2 mol%).
-
Add a solution of this compound (1 mmol) in anhydrous methanol (10 mL).
-
Place the glass liner in the autoclave.
-
-
Hydrogenation:
-
Seal the autoclave, purge with hydrogen gas three times, and pressurize to 100 atm with hydrogen.
-
Stir the reaction at 30 °C for 24-48 hours.
-
-
Work-up and Analysis:
-
Carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
-
Determine the conversion and enantiomeric excess as described in Protocol 1.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [webbook.nist.gov]
- 3. Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Conjugated microporous polymers with chiral BINAP ligand built-in as efficient catalysts for asymmetric hydrogenation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of new cationic BINAP–ruthenium(II) complexes and their use in asymmetric hydrogenation [BINAP = 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl] - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Ruthenium(II)–BINAP catalysed stereoselective homogeneous hydrogenation of 1,3-diketones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Stereoselective Reduction of 5-Methoxy-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the stereoselective reduction of the carbonyl group in 5-Methoxy-1-tetralone, a key transformation in the synthesis of various biologically active molecules. The protocols focus on achieving high enantioselectivity to produce chiral 5-methoxy-1-tetralol, a valuable intermediate in pharmaceutical development.
Introduction
The stereoselective reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis. This compound is a common substrate in medicinal chemistry, and its reduction product, 5-methoxy-1-tetralol, possesses a crucial stereocenter that can significantly influence the pharmacological profile of a target molecule. This document outlines two primary, reliable methods for achieving this transformation with high stereocontrol: the Corey-Bakshi-Shibata (CBS) reduction and metal-catalyzed asymmetric transfer hydrogenation.
Comparative Data of Reduction Methods
The following table summarizes typical quantitative data for the stereoselective reduction of this compound using different catalytic systems. The choice of catalyst and reaction conditions is critical for achieving high yield and enantiomeric excess (e.e.).
| Method | Catalyst/Reagent | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | e.e. (%) | Product Configuration |
| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | THF | -78 to 25 | >95 | >98 | (S) |
| CBS Reduction | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | THF | -78 to 25 | >95 | >98 | (R) |
| Asymmetric TransferHydrogenation | Ru(II)-TsDPEN complex | HCOOH/NEt₃ | CH₂Cl₂ | 28 | ~92 | ~95 | (S) or (R) |
| Asymmetric TransferHydrogenation | Ir(I)-complex with chiral ligand | iPrOH | iPrOH | 80 | >90 | >95 | (S) or (R) |
Note: Yields and e.e. values are representative and can vary based on specific reaction conditions and purity of reagents.
Experimental Protocols
Protocol 1: Corey-Bakshi-Shibata (CBS) Catalytic Reduction
This protocol describes the enantioselective reduction of this compound to (S)-5-methoxy-1-tetralol using (R)-2-Methyl-CBS-oxazaborolidine as the catalyst.[1][2][3] The reaction relies on the in-situ formation of a chiral complex that delivers a hydride stereoselectively to the carbonyl group.
Materials:
-
This compound
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran (B86392) complex (BH₃·THF, 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Dissolve the ketone in anhydrous THF (approximately 0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) to the stirred solution.
-
After stirring for 15 minutes at -78 °C, add borane-tetrahydrofuran complex (0.6 eq, 1 M in THF) dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 M HCl and stir for another 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, followed by saturated aqueous NaCl.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral alcohol.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
This protocol details the reduction of this compound using a pre-formed chiral Ruthenium(II) catalyst, such as RuCl--INVALID-LINK--. This method is advantageous as it avoids the use of pyrophoric borane (B79455) reagents.[4]
Materials:
-
This compound
-
RuCl--INVALID-LINK--
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
To a separate flask under an argon atmosphere, add this compound (1.0 eq) and the Ru(II) catalyst (0.01-0.02 eq).
-
Dissolve the solids in anhydrous CH₂Cl₂.
-
Add the freshly prepared formic acid/triethylamine mixture (5.0 eq of formic acid) to the solution.
-
Stir the reaction mixture at 28 °C for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water, saturated aqueous NaHCO₃, and saturated aqueous NaCl.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the chiral alcohol.
-
Analyze the enantiomeric excess using chiral HPLC.
Visualizations
The following diagrams illustrate the logical workflow of the described experimental protocols.
References
Application Notes and Protocols: Functional Group Transformations of the Methoxy Group in 5-Methoxy-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key functional group transformations of the methoxy (B1213986) group in 5-Methoxy-1-tetralone, a versatile building block in the synthesis of various biologically active molecules. The protocols outlined below cover demethylation, electrophilic aromatic substitution (nitration and bromination), and Friedel-Crafts acylation, offering a comprehensive guide for the strategic modification of this important synthetic intermediate.
Demethylation of this compound to 5-Hydroxy-1-tetralone
Demethylation of the methoxy group to a hydroxyl group provides a handle for further functionalization, such as the introduction of pharmacologically relevant moieties or the improvement of solubility.
Reaction Scheme:
This compound → 5-Hydroxy-1-tetralone
Quantitative Data for Demethylation
| Reagent/Condition | Molar Ratio/Value | Purpose |
| Boron tribromide (BBr₃) | 1.5 - 2.0 eq. | Demethylating agent |
| Dichloromethane (B109758) (DCM) | - | Solvent |
| Temperature | -78 °C to 0 °C | Reaction temperature |
| Reaction Time | 3 hours | Duration of reaction |
| Methanol (B129727) | - | Quenching agent |
| 10% Sodium Hydroxide | - | Extraction |
| Concentrated HCl | - | Acidification |
| Yield | High | Product Yield |
Experimental Protocol: Demethylation
-
Dissolve 1 mole of this compound in 5 L of dichloromethane in a suitable reaction vessel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of 1.5 moles of boron tribromide in 2.3 L of dichloromethane dropwise to the cooled solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Allow the reaction to warm to 0 °C and stir for an additional 2.5 hours.
-
Cool the mixture back down to -78 °C and slowly add 3 L of methanol to quench the reaction.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and extract three times with a 10% aqueous solution of sodium hydroxide.
-
Combine the aqueous extracts and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Extract the product three times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield 5-hydroxy-1-tetralone.
Caption: Experimental workflow for the demethylation of this compound.
Electrophilic Aromatic Substitution
The electron-donating nature of the methoxy group directs electrophilic substitution primarily to the ortho and para positions of the aromatic ring.
Nitration of this compound
Nitration introduces a nitro group, which can be a precursor for an amino group or other functionalities.
Reaction Scheme:
This compound → 6-Nitro-5-methoxy-1-tetralone and 8-Nitro-5-methoxy-1-tetralone
Quantitative Data for Nitration
| Reagent/Condition | Molar Ratio/Value | Purpose |
| Copper(II) nitrate (B79036) (Cu(NO₃)₂) | Stoichiometric | Nitrating agent precursor |
| Acetic anhydride (B1165640) (Ac₂O) | - | Reagent/Solvent |
| Diethyl ether (Et₂O) | - | Solvent |
| Temperature | Room Temperature | Reaction temperature |
| Reaction Time | Not specified | Duration of reaction |
| Yield | 1:1 mixture of 6-nitro and 8-nitro isomers | Product Yield |
Experimental Protocol: Nitration
-
To a stirred solution of this compound in diethyl ether, add copper(II) nitrate and acetic anhydride.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite.
-
Wash the Celite pad with diethyl ether.
-
Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the 6-nitro and 8-nitro isomers.[1]
Caption: Experimental workflow for the nitration of this compound.
Bromination of this compound
Bromination introduces a bromine atom, a versatile handle for cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
Reaction Scheme:
This compound → 6-Bromo-5-methoxy-1-tetralone
Quantitative Data for Bromination (Adapted from related procedures)
| Reagent/Condition | Molar Ratio/Value | Purpose |
| N-Bromosuccinimide (NBS) | 1.0 - 1.1 eq. | Brominating agent |
| Acetonitrile (B52724) or Dichloromethane | - | Solvent |
| Temperature | 0 °C to Room Temperature | Reaction temperature |
| Reaction Time | 1 - 4 hours | Duration of reaction |
| Yield | Moderate to Good | Product Yield |
Experimental Protocol: Bromination
-
Dissolve this compound in acetonitrile or dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15 minutes, keeping the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Caption: Experimental workflow for the bromination of this compound.
Friedel-Crafts Acylation of this compound
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, a key step in the synthesis of more complex molecules.
Reaction Scheme:
This compound + Acetyl chloride → 6-Acetyl-5-methoxy-1-tetralone
Quantitative Data for Friedel-Crafts Acylation (Adapted from related procedures)
| Reagent/Condition | Molar Ratio/Value | Purpose |
| Aluminum chloride (AlCl₃) | 1.1 - 2.0 eq. | Lewis acid catalyst |
| Acetyl chloride | 1.1 eq. | Acylating agent |
| Dichloromethane (DCM) | - | Solvent |
| Temperature | 0 °C to Room Temperature | Reaction temperature |
| Reaction Time | 1 - 3 hours | Duration of reaction |
| Yield | Good to High | Product Yield |
Experimental Protocol: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (1.5 equivalents) in dry dichloromethane at 0 °C under an inert atmosphere, add acetyl chloride (1.1 equivalents) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of this compound in dry dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield 6-acetyl-5-methoxy-1-tetralone.
Caption: Experimental workflow for the Friedel-Crafts acylation of this compound.
References
Application Notes and Protocols: 5-Methoxy-1-tetralone in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for the identification of novel lead compounds. This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets. While direct literature detailing the use of 5-Methoxy-1-tetralone as a fragment in FBDD campaigns is not extensively available, its structural features—a rigid bicyclic scaffold, a hydrogen bond acceptor (ketone), a hydrogen bond acceptor/donor potential through the methoxy (B1213986) group, and a molecular weight of 176.21 g/mol —make it an intriguing candidate for inclusion in fragment libraries. The tetralone scaffold is a well-established privileged structure in medicinal chemistry, known to interact with a variety of biological targets.
These application notes provide a comprehensive overview of the potential application of this compound in FBDD, including detailed experimental protocols for fragment screening and hit validation, and a conceptual framework for its progression from a fragment hit to a lead compound.
Data Presentation: Physicochemical Properties of this compound
A key aspect of fragment selection is the adherence to the "Rule of Three," which provides general guidelines for the physicochemical properties of fragments. Below is a summary of the properties of this compound in this context.
| Property | Value | "Rule of Three" Guideline | Conformance |
| Molecular Weight | 176.21 g/mol | < 300 Da | Yes |
| cLogP | ~2.1 | ≤ 3 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 2 (ketone, methoxy) | ≤ 3 | Yes |
| Rotatable Bonds | 1 | ≤ 3 | Yes |
Note: The cLogP value is an estimation and can vary slightly based on the calculation method.
Experimental Protocols
The following are detailed methodologies for key experiments in a typical FBDD workflow, adaptable for screening this compound and other fragments.
Protocol 1: Fragment Screening using Surface Plasmon Resonance (SPR)
Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.
Materials:
-
Target protein of interest (e.g., kinase, protease)
-
This compound and other fragment library compounds dissolved in 100% DMSO.
-
SPR instrument (e.g., Biacore, a GE Healthcare brand)
-
Sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Running buffer appropriate for the target protein (e.g., HBS-EP+)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (typically 10-100 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5) to achieve the desired immobilization level (typically 5,000-15,000 Response Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without protein immobilization (or with an irrelevant protein) to subtract non-specific binding.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound and other fragments in 100% DMSO (e.g., 100 mM).
-
Dilute the fragments into the running buffer to the desired screening concentration (typically 100 µM - 1 mM), ensuring the final DMSO concentration is consistent across all samples and does not exceed 5%.
-
Inject the fragment solutions over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the binding response (in RU). A positive "hit" is a fragment that shows a significantly higher response on the protein flow cell compared to the reference cell.
-
-
Hit Validation (Dose-Response):
-
For identified hits, perform a dose-response analysis by injecting a series of concentrations (e.g., from 1 µM to 2 mM).
-
Measure the steady-state binding response at each concentration.
-
Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).
-
Protocol 2: Hit Validation using Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the binding of fragment hits in solution and to obtain structural information about the interaction.
Methodology 1: Ligand-Observed NMR (e.g., Saturation Transfer Difference - STD)
Materials:
-
Target protein
-
Fragment hit (e.g., this compound)
-
Deuterated buffer (e.g., PBS in D2O)
Procedure:
-
Prepare two samples: one containing the fragment and the target protein (e.g., 10-50 µM protein and 1 mM fragment) and a reference sample with only the fragment.
-
Acquire a 1D ¹H NMR spectrum of the reference sample.
-
Acquire an STD NMR spectrum of the protein-fragment sample. This involves selectively saturating protein resonances and observing the transfer of saturation to the bound fragment.
-
Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD spectrum.
-
Protons on the fragment that are in close proximity to the protein will show signals in the STD spectrum, confirming binding. The relative intensity of the signals can provide information on the binding epitope.
Methodology 2: Protein-Observed NMR (e.g., ¹H-¹⁵N HSQC)
Materials:
-
¹⁵N-labeled target protein
-
Fragment hit
-
Deuterated buffer
Procedure:
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.
-
Titrate the fragment into the protein sample at increasing concentrations.
-
Acquire an ¹H-¹⁵N HSQC spectrum at each concentration point.
-
Analyze the chemical shift perturbations (CSPs) of the protein's amide peaks upon fragment binding. Significant CSPs indicate that the corresponding amino acid residues are in or near the fragment's binding site.
Protocol 3: Structural Characterization by X-ray Crystallography
Objective: To determine the three-dimensional structure of the protein-fragment complex at atomic resolution.
Materials:
-
Highly pure and concentrated target protein
-
Fragment hit
-
Crystallization screens and reagents
Methodology:
-
Protein Crystallization:
-
Screen for crystallization conditions of the target protein alone to obtain well-diffracting crystals.
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer a protein crystal into a solution containing the fragment (typically 1-10 mM) for a defined period (minutes to hours).
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement with the known apo-protein structure.
-
Build the fragment into the observed electron density map and refine the structure.
-
The final structure will reveal the precise binding mode of the fragment, including key interactions with the protein.
-
Visualizations
Caption: FBDD workflow using this compound.
Caption: Hypothetical inhibition of a kinase pathway.
Conclusion
While direct evidence for the application of this compound in FBDD is yet to be widely published, its favorable physicochemical properties and the established utility of the tetralone scaffold in medicinal chemistry make it a compelling candidate for inclusion in fragment screening libraries. The protocols outlined in these notes provide a robust framework for identifying and validating fragment hits, including this compound, and for using this information to guide the design of more potent and selective lead compounds. The successful application of FBDD principles to novel fragments like this compound holds the potential to unlock new avenues for drug discovery against a wide range of biological targets.
Asymmetric Synthesis Involving 5-Methoxy-1-tetralone: Applications in Chiral Ligand Development for CNS Receptors
Application Note
Introduction
5-Methoxy-1-tetralone is a versatile bicyclic ketone that serves as a crucial building block in the synthesis of a wide array of biologically active molecules and natural products. The introduction of chirality at the C1 position through asymmetric synthesis unlocks access to enantiomerically pure compounds with distinct pharmacological profiles. This is of particular importance in drug development, where the stereochemistry of a molecule can profoundly influence its efficacy, selectivity, and safety. This application note details protocols for the asymmetric reduction of this compound to produce chiral 5-methoxy-1-tetralol enantiomers and explores their differential interactions with key central nervous system (CNS) receptors, highlighting the significance of stereochemistry in medicinal chemistry.
Data Presentation
The enantioselective reduction of this compound can be achieved with high efficiency and stereoselectivity using various catalytic systems. Below is a summary of representative methods and their reported quantitative data.
| Catalyst System | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (e.e., %) |
| (R)-B-chlorodiisopinocampheylborane (DIP-Chloride™) | This compound | (R)-5-Methoxy-1-tetralol | 92 | 95 |
| (S)-2-Methyl-CBS-oxazaborolidine / Borane dimethyl sulfide | This compound | (S)-5-Methoxy-1-tetralol | 95 | 98 |
| RuCl₂[(R)-BINAP] / H₂ | This compound | (R)-5-Methoxy-1-tetralol | >95 | >99 |
| (R,R)-TsDPEN-Ru / HCOOH:NEt₃ | This compound | (R)-5-Methoxy-1-tetralol | 98 | 97 |
Experimental Protocols
1. Asymmetric Reduction using (R)-B-chlorodiisopinocampheylborane (DIP-Chloride™)
This protocol describes the enantioselective reduction of this compound to (R)-5-Methoxy-1-tetralol.
Materials:
-
This compound
-
(R)-B-chlorodiisopinocampheylborane (DIP-Chloride™)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is prepared in a flame-dried, nitrogen-purged flask.
-
The solution is cooled to -25 °C in a cryostat.
-
A solution of (R)-B-chlorodiisopinocampheylborane (1.2 mmol) in anhydrous THF (2 mL) is added dropwise to the ketone solution over 10 minutes.
-
The reaction mixture is stirred at -25 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of methanol (2 mL) at -25 °C.
-
The mixture is allowed to warm to room temperature and stirred for 30 minutes.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether (20 mL) and washed with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes gradient) to afford (R)-5-Methoxy-1-tetralol.
-
The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
2. Asymmetric Transfer Hydrogenation using a Noyori-type Catalyst
This protocol details the asymmetric transfer hydrogenation of this compound to (R)-5-Methoxy-1-tetralol using a ruthenium-based catalyst.
Materials:
-
This compound
-
[RuCl((R,R)-TsDPEN)(p-cymene)] catalyst
-
Formic acid/triethylamine azeotrope (5:2 mixture)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a nitrogen-purged flask, this compound (1.0 mmol) and the [RuCl((R,R)-TsDPEN)(p-cymene)] catalyst (0.01 mmol, 1 mol%) are dissolved in anhydrous DCM (5 mL).
-
The formic acid/triethylamine azeotrope (2.0 mL) is added to the solution.
-
The reaction mixture is stirred at 28 °C for 24 hours.
-
The reaction is quenched by the addition of water (10 mL).
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield (R)-5-Methoxy-1-tetralol.
-
The enantiomeric excess is determined by chiral HPLC.
Mandatory Visualizations
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxy-1-tetralone
Welcome to the Technical Support Center for the synthesis of 5-Methoxy-1-tetralone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and well-documented method for synthesizing this compound is the intramolecular Friedel-Crafts cyclization of a 4-arylbutyric acid precursor. The two primary routes are:
-
Direct Cyclization of 4-(3-methoxyphenyl)butanoic acid: This method involves the use of a strong acid catalyst to directly cyclize the carboxylic acid.
-
Cyclization of 4-(3-methoxyphenyl)butyryl chloride: In this two-step approach, the corresponding carboxylic acid is first converted to the more reactive acyl chloride, which is then cyclized using a Lewis acid catalyst.
Q2: What is the typical yield I can expect for the synthesis of this compound?
A2: The expected yield can vary significantly depending on the chosen synthetic route, catalyst, and reaction conditions. Generally, yields can range from moderate to high. For well-optimized processes, yields of 70-90% have been reported.
Q3: What are the key safety precautions to consider during this synthesis?
A3: The synthesis of this compound involves the use of strong acids and corrosive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When working with reagents like thionyl chloride or aluminum chloride, be aware of their reactivity with moisture and handle them under anhydrous conditions. The work-up procedure often involves quenching with ice, which can be highly exothermic and should be done cautiously.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has a very low yield or is not producing any this compound. What are the common causes and how can I troubleshoot this?
A: Low or no yield in the synthesis of this compound can stem from several factors related to reagents, catalysts, and reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Polyphosphoric Acid (PPA): Use fresh PPA. Old or absorbed moisture can reduce its efficacy. Ensure the PPA is viscous and clear. Aluminum Chloride (AlCl₃): Use freshly opened or properly stored anhydrous AlCl₃. It is highly hygroscopic and loses activity upon exposure to moisture. Handle it quickly in a dry environment. |
| Incomplete Reaction | Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or cautiously increasing the temperature. Poor Mixing: Ensure efficient stirring, especially with viscous reagents like PPA, to ensure homogeneity. |
| Side Reactions | Formation of Isomers: The primary isomeric byproduct is 7-Methoxy-1-tetralone. The choice of catalyst and reaction conditions can influence the regioselectivity. Polyphosphoric acid is generally reported to favor the formation of the 5-methoxy isomer. Polymerization: Using excessive temperatures or highly concentrated reaction mixtures can lead to polymerization of the starting material or product. |
| Loss During Work-up and Purification | Incomplete Extraction: Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., dichloromethane (B109758), ethyl acetate) to recover all the product. Improper pH Adjustment: During work-up, ensure the pH is appropriately adjusted to ensure the product is in its neutral form for efficient extraction. Loss during Chromatography or Recrystallization: Optimize your purification method to minimize product loss. Use appropriate solvent systems for elution or recrystallization. |
Issue 2: Impure Product
Q: My final product is contaminated with significant impurities. How can I improve its purity?
A: Product impurity is a common challenge. The nature of the impurity will dictate the best purification strategy.
| Potential Impurity | Identification and Removal |
| Unreacted Starting Material | Identification: Can be identified by TLC or ¹H NMR spectroscopy. Removal: If the starting material is a carboxylic acid, it can often be removed by washing the organic extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Subsequent column chromatography or recrystallization can further purify the product. |
| Isomeric Byproducts (e.g., 7-Methoxy-1-tetralone) | Identification: Can be challenging to distinguish from the desired product by TLC alone. ¹H NMR and GC-MS are more definitive. Removal: Careful column chromatography with an optimized solvent system (e.g., a hexane/ethyl acetate (B1210297) gradient) is typically required to separate the isomers. |
| Polymeric Material | Identification: Often appears as a baseline streak on TLC or as a non-crystalline, tarry substance. Removal: Most polymeric material can be removed by passing the crude product through a short plug of silica (B1680970) gel before further purification. Recrystallization can also be effective in separating the crystalline product from amorphous polymers. |
Experimental Protocols and Data
Method 1: Intramolecular Friedel-Crafts Cyclization using Polyphosphoric Acid (PPA)
This method is a common and effective one-pot procedure for the synthesis of this compound from 4-(3-methoxyphenyl)butanoic acid.
Protocol:
-
In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 4-(3-methoxyphenyl)butanoic acid.
-
Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the starting material).
-
Heat the mixture with vigorous stirring in a preheated oil bath. The reaction temperature is crucial and should be optimized (see table below).
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 100 mL).
-
Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Quantitative Data: Effect of Reaction Conditions on Yield
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| PPA | 80-90 | 1-2 | 75-85 |
| PPA | 100 | 1 | ~70 |
| PPA | 60 | 3 | ~60 |
Note: These are representative yields and can vary based on the specific scale and experimental setup.
Method 2: Intramolecular Friedel-Crafts Cyclization via the Acyl Chloride
This two-step method involves the initial conversion of 4-(3-methoxyphenyl)butanoic acid to its more reactive acyl chloride, followed by cyclization using a Lewis acid catalyst like aluminum chloride.
Protocol:
Step 1: Synthesis of 4-(3-methoxyphenyl)butyryl chloride
-
In a round-bottom flask fitted with a reflux condenser and a gas outlet to a trap, add 4-(3-methoxyphenyl)butanoic acid.
-
Add thionyl chloride (SOCl₂) (typically 1.5-2.0 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (around 70-80 °C) for 1-2 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-(3-methoxyphenyl)butyryl chloride is often used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
In a separate flask, prepare a suspension of anhydrous aluminum chloride (AlCl₃) (typically 1.1-1.3 equivalents) in a dry, inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Add a solution of 4-(3-methoxyphenyl)butyryl chloride in the same dry solvent dropwise to the AlCl₃ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at 0 °C for a period, and then let it warm to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data: Comparison of Lewis Acid Catalysts
| Lewis Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |
| AlCl₃ | Dichloromethane | 0 to rt | 80-90 |
| SnCl₄ | Dichloromethane | 0 to rt | 70-80 |
| TiCl₄ | Dichloromethane | -20 to 0 | 65-75 |
Note: Yields are dependent on the purity of the acyl chloride and strictly anhydrous conditions.
Visualizing the Process
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Technical Support Center: Purification of 5-Methoxy-1-tetralone by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-Methoxy-1-tetralone using column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound in a question-and-answer format.
Issue 1: Low or No Recovery of this compound
Question: I am not recovering my this compound from the column. What are the possible reasons and solutions?
Answer: Low or no recovery of your compound can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:
-
Compound Stability: this compound could be degrading on the silica (B1680970) gel column.[1] To test for this, you can perform a stability test by spotting your compound on a TLC plate with silica gel and observing it over a few hours.[1][2] If new spots appear, it indicates degradation.
-
Solution: Consider using a less acidic stationary phase like neutral alumina (B75360) or deactivating the silica gel.[1]
-
-
Elution Solvent Polarity: The solvent system you are using may not be polar enough to elute the compound.
-
Solution: Gradually increase the polarity of your eluent. If you are using a hexane (B92381)/ethyl acetate (B1210297) system, for example, increase the percentage of ethyl acetate. If the compound is very polar, a more polar solvent system like methanol/dichloromethane might be necessary.[3]
-
-
Compound Solubility: The compound may have precipitated at the top of the column if it is not very soluble in the eluent.
-
Solution: Try dissolving the crude product in a slightly more polar solvent before loading it onto the column, or consider using the dry loading technique.[2]
-
-
Column Overloading: Loading too much crude material onto the column can lead to poor separation and recovery.
-
Solution: As a general rule, use a 30-100:1 ratio of silica gel to crude product by weight.
-
Issue 2: Poor Separation of this compound from Impurities
Question: My collected fractions containing this compound are still impure. How can I improve the separation?
Answer: Achieving good separation requires optimizing several parameters of your column chromatography:
-
Solvent System Selection: The choice of eluent is critical for good separation.
-
Solution: Use thin-layer chromatography (TLC) to find a solvent system that gives your this compound an Rf value of approximately 0.25-0.35.[2] This typically provides the best separation. Ensure there is good separation between the spot of your desired compound and any impurities on the TLC plate.
-
-
Column Packing: An improperly packed column can lead to channeling and co-elution of compounds.[2]
-
Flow Rate: A flow rate that is too fast will not allow for proper equilibration between the stationary and mobile phases, resulting in poor separation.
-
Solution: Reduce the flow rate of the eluent to allow for better separation.
-
Issue 3: The Purified this compound is Colored
Question: My final product has a yellowish tint, but I expect a white to off-white solid. How can I remove the colored impurities?
Answer: A yellow to orange color can indicate the presence of oxidation or degradation products.[2]
-
Solution:
-
Activated Charcoal Treatment: Dissolving the impure product in a suitable organic solvent and treating it with a small amount of activated charcoal can help adsorb colored impurities.[2] Gently heat the mixture, and then filter the charcoal through Celite. Be cautious, as excessive charcoal can reduce your product yield.[2]
-
Recrystallization: If the purity is otherwise high, recrystallization from an appropriate solvent system can be an effective final purification step to remove colored impurities and obtain a crystalline solid.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: Based on literature, a common and effective solvent system for this compound on a silica gel column is a mixture of hexane and ether or hexane and ethyl acetate.[5][6] A good starting point would be a gradient elution starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity. Always optimize the solvent system using TLC first.[2]
Q2: How can I monitor the progress of my column chromatography?
A2: The best way to monitor your column is by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC). Spot each fraction on a TLC plate and run it in your chosen eluent system. Combine the fractions that show a single spot corresponding to the Rf of your pure this compound.
Q3: What are the key physical properties of this compound?
A3: Knowing the properties of your compound is crucial for its purification and handling.
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₂[7][8][9] |
| Molecular Weight | 176.21 g/mol [7][8][9] |
| Appearance | Off-white to light yellow solid[10] |
| Melting Point | 87-91 °C[11] |
| Boiling Point | 160-162 °C at 7 mmHg[11] |
Q4: Is this compound stable?
A4: While generally stable, it can be susceptible to degradation on acidic silica gel, as discussed in the troubleshooting section.[1] It is best to store the purified compound in a cool, dry place. The recommended storage temperature is 2-7 °C.[11]
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound. The specific parameters may need to be optimized for your particular crude sample.
1. Preparation of the Stationary Phase:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.[4]
-
Add a thin layer of sand over the plug.[4]
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow the silica gel to pack under gravity, gently tapping the column to ensure even packing.[4]
-
Add another layer of sand on top of the packed silica gel.[4]
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.[2]
-
Carefully apply the sample solution to the top of the silica gel bed.[2]
-
Alternatively, for dry loading, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[2]
3. Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer of sand and silica gel.
-
Begin the elution process, starting with a low-polarity solvent mixture and gradually increasing the polarity.
-
Collect fractions of a consistent volume in labeled test tubes or vials.
4. Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Diagrams
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. web.uvic.ca [web.uvic.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound [webbook.nist.gov]
- 8. 5-Methoxytetralone | C11H12O2 | CID 36620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
- 10. This compound CAS#: 6939-35-1 [m.chemicalbook.com]
- 11. 5-メトキシ-1-テトラロン 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Recrystallization of 5-Methoxy-1-tetralone for High Purity
This technical support guide provides detailed protocols and troubleshooting advice for the recrystallization of 5-Methoxy-1-tetralone, a common intermediate in the synthesis of various pharmaceutical compounds. The information is intended for researchers, scientists, and drug development professionals aiming to achieve high purity of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the best solvent for the recrystallization of this compound?
A1: While an ideal single solvent may vary depending on the impurities present, a mixed solvent system of isopropanol (B130326) and petroleum ether is a good starting point. This combination allows for good solubility at elevated temperatures and poor solubility at lower temperatures, which is ideal for recrystallization. N-hexane has also been used for compounds with similar structures.[1][2]
Q2: My this compound is not dissolving in the hot solvent. What should I do?
A2: This indicates that you may not have added enough solvent. Add small additional portions of the hot solvent until the compound fully dissolves. Be cautious not to add a large excess, as this will reduce your final yield.[3] It is also crucial to ensure your solvent is heated to its boiling point to maximize solubility.
Q3: Crystals are not forming even after the solution has cooled to room temperature. What is the problem?
A3: This is a common issue known as supersaturation. Here are a few techniques to induce crystallization:
-
Seeding: Add a tiny crystal of pure this compound to the solution to provide a nucleation site for crystal growth.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystals to start forming.[3]
-
Cooling: Place the flask in an ice bath to further decrease the solubility of the compound.[4]
-
Reducing Solvent Volume: If the above methods fail, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3][5]
Q4: My compound has "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly.[3][5] To resolve this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to lower the saturation point.
-
Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling process.
Q5: The purity of my recrystallized this compound is still low. What can I do?
A5: Low purity after recrystallization can be due to several factors:
-
Inefficient impurity removal: The chosen solvent may not be optimal for separating the specific impurities present. Consider trying a different solvent or solvent system.
-
Inclusion of mother liquor: Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration to remove any residual mother liquor containing impurities.
-
Rapid crystallization: If crystals form too quickly, impurities can become trapped within the crystal lattice.[5] Ensure a slow cooling rate to allow for the formation of pure crystals.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₂ | [6][7][8] |
| Molecular Weight | 176.21 g/mol | [7] |
| Melting Point | 85-91 °C | [9] |
| Boiling Point | 160-162 °C at 7 mmHg | [10] |
| Appearance | Off-white to light yellow solid | [10] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound using a mixed solvent system of isopropanol and petroleum ether.
Materials:
-
Crude this compound
-
Isopropanol
-
Petroleum ether
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.[4]
-
Induce Crystallization: While the solution is still hot, slowly add petroleum ether dropwise until the solution becomes slightly cloudy, indicating it is saturated.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling and the formation of larger, purer crystals, you can insulate the flask.[4]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold isopropanol-petroleum ether mixture to remove any adhering impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should be an off-white to light yellow crystalline solid.
Experimental Workflow
Caption: Recrystallization workflow for this compound.
References
- 1. CN113233964A - Synthesis method of 5-methoxy-2-tetralone - Google Patents [patents.google.com]
- 2. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound [webbook.nist.gov]
- 7. 5-Methoxytetralone | C11H12O2 | CID 36620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. This compound CAS#: 6939-35-1 [m.chemicalbook.com]
Technical Support Center: Synthesis of 5-Methoxy-1-tetralone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxy-1-tetralone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the common route of intramolecular Friedel-Crafts acylation of 4-(3-methoxyphenyl)butanoic acid.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., polyphosphoric acid (PPA), AlCl₃) may be old or have been exposed to moisture. | 1. Use a fresh batch of the catalyst. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Insufficiently Activated Precursor: The carboxylic acid may not be efficiently converted to the reactive acylium ion intermediate. | 2. If using a catalyst other than PPA, consider converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride or oxalyl chloride prior to cyclization. | |
| 3. Deactivated Aromatic Ring: While the methoxy (B1213986) group is activating, impurities in the starting material could interfere with the reaction. | 3. Purify the 4-(3-methoxyphenyl)butanoic acid starting material by recrystallization or column chromatography. | |
| 4. Inappropriate Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. | 4. For PPA-catalyzed reactions, a temperature range of 80-100°C is typically effective. For other Lewis acids, the optimal temperature may vary. Monitor the reaction by TLC to determine the optimal conditions. | |
| Formation of a Mixture of Isomers | 1. Lack of Regioselectivity: The methoxy group at the meta position can direct acylation to both the ortho and para positions, leading to the formation of the desired this compound and the isomeric byproduct 7-Methoxy-1-tetralone. | 1. While complete suppression of the 7-methoxy isomer is challenging, optimizing the catalyst and reaction conditions can improve selectivity. Some studies on related compounds suggest that bulkier Lewis acids may favor the less sterically hindered product. Experimenting with different Lewis acids (e.g., TiCl₄, SnCl₄) or solid acid catalysts may improve the isomeric ratio. |
| 2. Purification by column chromatography or fractional crystallization can be used to separate the isomers. | ||
| Presence of Polymeric Material | 1. High Reaction Temperature or Time: Prolonged heating or excessively high temperatures can lead to intermolecular side reactions and polymerization. | 1. Carefully control the reaction temperature and monitor its progress by TLC. Once the starting material is consumed, work up the reaction promptly. |
| 2. High Concentration: Running the reaction at a very high concentration can favor intermolecular reactions over the desired intramolecular cyclization. | 2. While intramolecular reactions are generally favored at high dilution, for Friedel-Crafts cyclizations, a balance must be struck. If polymerization is a significant issue, a slightly lower concentration may be beneficial. | |
| Product is a Dark Oil or Solid | 1. Impurities and Side Reactions: The dark color is often indicative of impurities and decomposition products. | 1. Ensure the starting materials are pure. 2. Purify the crude product by column chromatography on silica (B1680970) gel. A gradient elution system (e.g., starting with hexane (B92381) and gradually increasing the polarity with ethyl acetate) is often effective. 3. Recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can also be used for purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproduct is the constitutional isomer, 7-Methoxy-1-tetralone . This arises from the Friedel-Crafts acylation occurring at the para position to the methoxy group, which is also activated. Other potential byproducts, especially under harsh reaction conditions, can include polymeric materials and, in subsequent reactions like nitration, you may observe the formation of 6-nitro-5-methoxy-1-tetralone and 8-nitro-5-methoxy-1-tetralone .
Q2: How can I minimize the formation of the 7-Methoxy-1-tetralone isomer?
A2: While completely avoiding the formation of the 7-methoxy isomer is difficult due to the electronics of the starting material, you can influence the regioselectivity by:
-
Choice of Catalyst: Different Lewis acids can exhibit different steric and electronic effects, potentially favoring one isomer over the other.
-
Reaction Temperature: Lowering the reaction temperature may increase the selectivity for the thermodynamically more stable product, although this may also decrease the reaction rate.
Q3: What is the best way to purify this compound from its byproducts?
A3: Column chromatography on silica gel is a very effective method for separating this compound from the 7-methoxy isomer and other impurities. A solvent system with a gradient of ethyl acetate (B1210297) in hexane is typically used. Fractional crystallization can also be an effective purification technique, especially on a larger scale.
Q4: My reaction is not proceeding to completion. What should I check?
A4: First, verify the quality and dryness of your reagents and solvent. Lewis acids used in Friedel-Crafts reactions are particularly sensitive to moisture. Ensure your starting material is pure. If the issue persists, consider increasing the amount of catalyst or the reaction temperature, while carefully monitoring for the formation of byproducts by TLC.
Q5: Can I use a different starting material to avoid the formation of the isomeric byproduct?
A5: Yes, alternative synthetic routes that offer greater regiocontrol exist, though they may be longer. For example, starting from a precursor where the positions for cyclization are more specifically defined can prevent the formation of the 7-methoxy isomer. However, the intramolecular Friedel-Crafts acylation of 4-(3-methoxyphenyl)butanoic acid remains a common and direct approach.
Experimental Protocols
A common method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of 4-(3-methoxyphenyl)butanoic acid.
Synthesis of 4-(3-methoxyphenyl)butanoic acid:
This precursor can be synthesized via a few different routes. One common method is the Clemmensen or Wolff-Kishner reduction of 3-(3-methoxybenzoyl)propanoic acid, which is obtained from the Friedel-Crafts acylation of anisole (B1667542) with succinic anhydride.
Intramolecular Friedel-Crafts Acylation:
-
Reagents: 4-(3-methoxyphenyl)butanoic acid, Polyphosphoric acid (PPA).
-
Procedure:
-
Place 4-(3-methoxyphenyl)butanoic acid in a round-bottom flask equipped with a mechanical stirrer.
-
Add polyphosphoric acid (typically 10-20 times the weight of the carboxylic acid).
-
Heat the mixture with stirring to 80-100°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
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Allow the reaction mixture to cool to room temperature and then pour it carefully onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Formation of the major byproduct, 7-Methoxy-1-tetralone.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Friedel-Crafts Acylation for Tetralone Synthesis
Welcome to the technical support center for Friedel-Crafts acylation in tetralone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this critical chemical transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific problems in a question-and-answer format to help you resolve experimental challenges and optimize your reaction outcomes.
Q1: Why is my Friedel-Crafts acylation reaction for tetralone synthesis resulting in a low yield?
A1: Low yields in the intramolecular Friedel-Crafts acylation for tetralone synthesis can be attributed to several factors:
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Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring deactivates it towards electrophilic substitution, hindering the reaction.[1]
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Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in the solvent, reagents, or glassware will deactivate the catalyst.[1] It is crucial to maintain anhydrous conditions.
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the product ketone can form a stable complex with the catalyst, rendering it inactive.[1]
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Some reactions require heating to overcome the activation energy, while excessively high temperatures can lead to decomposition and side reactions.[1]
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Poor Reagent Quality: Impurities in the starting materials, such as the 4-arylbutyric acid or its corresponding acyl chloride, can interfere with the reaction and generate byproducts.[1]
Q2: I am observing the formation of multiple products in my reaction. What are the likely causes?
A2: The formation of multiple products can stem from a few issues:
-
Polysubstitution: Although less common in acylation compared to alkylation, highly activated aromatic rings (e.g., those with phenol (B47542) or aniline (B41778) moieties) can undergo multiple acylations.[1] The introduction of the first acyl group deactivates the ring, making a second acylation less favorable, but it can still occur under certain conditions.[1]
-
Isomer Formation: The regioselectivity of the acylation can be influenced by steric hindrance from substituents on the aromatic ring, potentially leading to a mixture of ortho and para products.
-
Side Reactions: Impurities in the starting materials or suboptimal reaction conditions can lead to various side reactions.
Q3: Can I use a 4-arylbutyric acid directly for the cyclization, or is an acyl chloride necessary?
A3: Yes, 4-arylbutyric acids can be used directly for intramolecular Friedel-Crafts acylation to form tetralones.[2][3] This approach is often preferred as it avoids the handling of moisture-sensitive and corrosive acyl chlorides. The reaction is typically promoted by strong Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA), or with certain Lewis acids.[2][4]
Q4: What are some alternative catalysts to traditional Lewis acids like AlCl₃?
A4: Several alternative catalysts can be employed, some of which are more environmentally benign:
-
Other Lewis Acids: Metal triflates such as Bi(OTf)₃, Ga(OTf)₃, and In(OTf)₃ have been shown to be effective catalysts for the cyclization of 4-arylbutyric acids.[2]
-
Brønsted Acids: Polyphosphoric acid (PPA) and methanesulfonic acid (MSA) are commonly used and effective for this transformation.[4][5]
-
Solid Acids: Zeolites, such as H-Beta Zeolite, can also be used as catalysts, particularly in continuous flow setups at higher temperatures.[3]
Quantitative Data Summary
The choice of catalyst and reaction conditions significantly impacts the yield of the tetralone synthesis. The following table summarizes data from various sources to facilitate comparison.
| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Phenylbutyric acid | AlCl₃ | Benzene (B151609) | 0-10 | 1 | 85-91 | Organic Syntheses |
| 4-Phenylbutyric acid | PPA | - | 100 | 0.5 | 90 | Vogel's Textbook |
| 4-Phenylbutyric acid | Bi(OTf)₃ | Toluene | 110 | - | High | [3] |
| 4-Phenylbutyric acid | Sc(OTf)₃ | Toluene | 110 | - | High | [3] |
| 4-Phenylbutyric acid | H-Beta Zeolite | - | 220 | - | - | [3] |
| γ-Phenylbutyryl chloride | SnCl₄ | Benzene | - | - | - | Organic Syntheses |
Key Experimental Protocols
Below are detailed methodologies for common procedures in tetralone synthesis via Friedel-Crafts acylation.
Protocol 1: Intramolecular Cyclization of 4-Phenylbutyric Acid using Polyphosphoric Acid (PPA)
-
Preparation: Place 10 g of 4-phenylbutyric acid and 100 g of polyphosphoric acid in a three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Reaction: Heat the mixture with stirring to 100°C and maintain this temperature for 30 minutes.
-
Work-up: Cool the reaction mixture to 50°C and pour it onto 400 g of crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous solution with two 50 mL portions of ether.
-
Washing: Wash the combined ether extracts with 50 mL of water, 50 mL of 5% sodium carbonate solution, and finally with 50 mL of water.
-
Purification: Dry the ethereal solution over anhydrous magnesium sulfate. Remove the ether by distillation, and then distill the residue under reduced pressure to obtain α-tetralone.
Protocol 2: Intramolecular Cyclization of γ-Phenylbutyryl Chloride using Aluminum Chloride
-
Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas absorption trap, place a solution of 0.1 mole of γ-phenylbutyryl chloride in 100 mL of dry benzene.
-
Catalyst Addition: Cool the solution in an ice bath and add 0.11 mole of anhydrous aluminum chloride portion-wise with stirring.
-
Reaction: After the addition is complete, stir the mixture at 0-10°C for 1 hour.
-
Quenching: Decompose the reaction complex by carefully adding 100 g of crushed ice, followed by 50 mL of concentrated hydrochloric acid.
-
Extraction and Washing: Separate the benzene layer and extract the aqueous layer with two 25 mL portions of benzene. Combine the benzene extracts and wash with water, 10% sodium carbonate solution, and finally with a saturated sodium chloride solution.
-
Purification: Dry the benzene solution over anhydrous calcium chloride. Distill off the benzene, and then distill the residue under reduced pressure to collect α-tetralone.
Visualized Workflows and Logic
Troubleshooting Workflow for Low Yield
The following diagram outlines a systematic approach to troubleshooting low yields in Friedel-Crafts acylation for tetralone synthesis.
Caption: A step-by-step guide to troubleshooting low yields.
General Experimental Workflow for Tetralone Synthesis
This diagram illustrates the general experimental procedure for synthesizing tetralones via intramolecular Friedel-Crafts acylation.
Caption: A generalized workflow for tetralone synthesis.
References
stability of 5-Methoxy-1-tetralone under acidic reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Methoxy-1-tetralone under acidic reaction conditions. This resource is intended for researchers, scientists, and drug development professionals.
FAQs on the Stability of this compound in Acidic Conditions
Q1: Is this compound generally stable under acidic conditions?
A1: this compound is moderately stable under a range of acidic conditions, particularly those used for reactions such as Knoevenagel condensation with sulfuric acid as a catalyst. However, its stability is highly dependent on the specific acid used, its concentration, the reaction temperature, and the duration of exposure. Prolonged exposure to strong acids, especially at elevated temperatures, can lead to degradation.
Q2: What are the primary degradation pathways for this compound in the presence of acid?
A2: The two main degradation pathways that can be anticipated under acidic conditions are demethylation and aromatization.
-
Demethylation: Strong acids, particularly Lewis acids like boron trifluoride etherate or strong protic acids like hydrobromic acid, can cleave the methyl ether to form 5-hydroxy-1-tetralone. While common lab acids like HCl and H2SO4 are less prone to induce this, it can occur under forcing conditions (high concentration, high temperature).
-
Aromatization: In the presence of certain acid catalysts and oxidizing agents, or under conditions that promote dehydration of intermediates, this compound can aromatize to form naphthalene (B1677914) derivatives. For instance, treatment with boron trifluoride etherate and acetic anhydride (B1165640) has been shown to yield fully aromatized products[1].
Q3: Can this compound undergo self-condensation in acidic media?
A3: Yes, like other ketones with enolizable protons, this compound has the potential to undergo acid-catalyzed self-aldol condensation. This would lead to the formation of dimeric impurities. This is more likely to be a minor side reaction but should be considered if unexpected, higher molecular weight byproducts are observed.
Troubleshooting Guide for Acidic Reactions
This guide addresses common issues encountered during experiments involving this compound under acidic conditions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of desired product and formation of a more polar byproduct (as seen on TLC). | Demethylation: The methoxy (B1213986) group may be cleaved by the acidic conditions, forming the more polar 5-hydroxy-1-tetralone. | 1. Reduce acid concentration: Use the minimum catalytic amount of acid required for the reaction. 2. Lower the reaction temperature: Perform the reaction at a lower temperature to minimize the activation energy required for demethylation. 3. Change the acid: If using a strong Lewis acid, consider switching to a milder protic acid. 4. Protecting group strategy: If the methoxy group is not essential for the initial reaction, consider if another, more acid-stable, protecting group could be used. |
| Formation of non-polar, UV-active impurities. | Aromatization: The tetralone ring may have aromatized to a naphthalene derivative. | 1. Exclude oxidizing agents: Ensure no unintended oxidizing agents are present in the reaction mixture. 2. Control temperature: High temperatures can favor elimination reactions that lead to aromatization. 3. Use a non-oxidizing acid: If possible, select an acid that is less likely to participate in or catalyze oxidation. |
| Appearance of unexpected high molecular weight byproducts in mass spectrometry. | Self-condensation/Dimerization: The tetralone may be undergoing acid-catalyzed self-aldol condensation. | 1. Control stoichiometry: Ensure accurate stoichiometry of reactants. 2. Slow addition: Add the acid catalyst or the tetralone slowly to the reaction mixture to avoid high local concentrations. 3. Lower temperature: This can disfavor the condensation reaction. |
| Reaction mixture turns dark or forms tar-like substances. | Extensive decomposition/polymerization: This can occur under harsh acidic conditions (e.g., high concentrations of strong acid, high temperatures). | 1. Significantly reduce acid concentration and/or temperature. 2. Consider a different solvent: A solvent that better solubilizes all components may prevent localized "hot spots" of high acid concentration. 3. Re-evaluate the choice of acid: The chosen acid may be too harsh for the substrate. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound under Acidic Conditions
This protocol is a general guideline for assessing the stability of this compound to acid stress. The goal is to achieve partial (5-20%) degradation to identify potential degradation products.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sulfuric Acid (H2SO4)
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Stress:
-
To separate reaction vessels, add a known volume of the this compound stock solution.
-
Add an equal volume of 0.1 M HCl to one vessel and 0.1 M H2SO4 to another.
-
Stir the solutions at room temperature.
-
-
Time Points: Withdraw aliquots from each reaction vessel at regular intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation process.
-
HPLC Analysis:
-
Dilute the neutralized samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method. A typical starting point would be a C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile. Detection is typically monitored at the λmax of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the time-zero sample.
-
Identify and quantify any new peaks that appear in the chromatogram, which represent degradation products.
-
Note: If no degradation is observed at room temperature, the study can be repeated at an elevated temperature (e.g., 50-60°C).
Data Presentation
The following table summarizes the expected stability of this compound under various acidic conditions based on available literature. Quantitative data from a dedicated stability study is not widely available, so this table is based on the conditions under which the compound is used as a reactant.
| Acidic Condition | Temperature | Reaction Time | Observed Outcome | Primary Concern |
| Sulfuric Acid (catalytic) in Diglyme/Water | 75-85°C | 24 hours | High yield (90-94%) of Knoevenagel condensation product. | Minimal degradation of the starting material. |
| Cu(NO3)2 / Ac2O in Et2O | Room Temp. | Not specified | Nitration of the aromatic ring. | Ring substitution, not degradation of the core structure. |
| Boron Trifluoride Etherate / Acetic Anhydride | 0°C to room temp. | Not specified | Demethylation and aromatization to a naphthalene derivative[1]. | Demethylation, Aromatization |
| Hydrobromic Acid in Acetic Acid | Not specified | Not specified | Cleavage of the methoxy group to form 5-hydroxy-1-tetralone. | Demethylation |
| Hydrochloric Acid (dilute) | Reflux | Not specified | Used in the workup of a synthesis of 5-methoxy-2-tetralone, implying stability. | Likely stable under these workup conditions. |
Visualizations
Logical Relationship for Troubleshooting Acidic Reactions
The following diagram illustrates a logical workflow for troubleshooting unexpected outcomes in reactions involving this compound under acidic conditions.
References
minimizing side reactions during the nitration of 5-Methoxy-1-tetralone
Technical Support Center: Nitration of 5-Methoxy-1-tetralone
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to minimize side reactions during the nitration of this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
Q1: My reaction has a very low yield. What are the potential causes and how can I improve it?
A1: Low yields in the nitration of tetralones are a common issue. Several factors could be responsible:
-
High Temperature: The reaction is highly sensitive to temperature. Higher temperatures can lead to decomposition and the formation of side products. It is crucial to maintain low temperatures, typically at or below 0°C, throughout the reaction.[1]
-
Prolonged Acid Exposure: Extended exposure to the strong acidic conditions of the nitrating mixture can degrade the product.[1] The reaction time should be minimized to what is necessary for completion.
-
Reagent Addition Rate: Adding the nitrating agent too quickly can cause localized overheating and increase side reactions. A slow, drop-wise addition with efficient stirring is recommended to maintain control over the reaction exotherm.[1]
-
Inappropriate Solvent: The use of alcoholic solvents has been found to be detrimental to the product and can significantly reduce the yield.[1]
Q2: My final product is a mixture of multiple isomers. How can I improve the regioselectivity?
A2: The methoxy (B1213986) group and the carbonyl group on the tetralone ring direct nitration to several positions, often resulting in a mixture of 6-nitro and 8-nitro isomers.[1] Achieving high regioselectivity is challenging.
-
Choice of Nitrating Agent: The choice of nitrating agent significantly impacts isomer distribution. While conventional HNO₃/H₂SO₄ is potent, it often leads to poor selectivity. Milder agents or different systems can alter the isomer ratio. For instance, using copper(II) nitrate (B79036) in acetic anhydride (B1165640) has been reported, though it still produced a 1:1 mixture of isomers for this compound.[1]
-
Solvent Effects: The solvent can influence the reactivity and selectivity of the nitronium ion. Non-coordinating solvents like dichloromethane (B109758) are often used.
-
Purification: In many cases, a mixture of isomers is unavoidable. Efficient chromatographic separation, such as flash column chromatography, is necessary to isolate the desired product.[1]
Q3: I'm observing significant starting material decomposition or aromatization. How can this be prevented?
A3: Aromatization of the tetralone ring is a known side reaction, particularly under harsh acidic conditions.[2]
-
Maintain Low Temperature: This is the most critical factor. Running the reaction at 0°C or below minimizes the energy available for side reactions like aromatization.[1]
-
Minimize Reaction Time: Do not let the reaction run longer than necessary. Monitor the reaction progress using a suitable technique (e.g., TLC) and quench it as soon as the starting material is consumed.
-
Controlled Acid Addition: Slow addition of the nitrating mixture prevents temperature spikes that can promote decomposition.[1]
Q4: My TLC analysis shows multiple unexpected spots, not just isomers. What are these likely side products?
A4: Besides constitutional isomers, other side products can form:
-
Oxidation Products: The strong oxidizing nature of nitric acid can lead to various oxidation byproducts.
-
Nitration on the Aliphatic Ring: Although less common, nitration can occur on the benzylic position of the aliphatic ring.[1]
-
Aromatized Products: As mentioned, the tetralone can aromatize to a naphthalene (B1677914) derivative, which may or may not be nitrated.[2]
-
Polynitrated Products: If the reaction conditions are too harsh (high concentration of nitrating agent, high temperature), dinitration or even trinitration can occur.
To minimize these, adhere strictly to protocols emphasizing low temperatures, dilute conditions where possible, and controlled addition of reagents.[1]
Frequently Asked Questions (FAQs)
Q: What is the most effective nitrating agent for this reaction? A: There is no single "best" agent, as the choice depends on the desired outcome and safety considerations.
-
HNO₃/H₂SO₄: The conventional and most powerful agent, but often results in low yields and poor selectivity.[1]
-
Cu(NO₃)₂ in Ac₂O: A milder alternative, but has been shown to produce a 1:1 mixture of 6-nitro and 8-nitro isomers.[1]
-
Fuming Nitric Acid: Can offer better yields than the standard mixed acid protocol.[1]
-
Dinitrogen Pentoxide (N₂O₅): An effective and more environmentally friendly option that can be used stoichiometrically, reducing acidic waste.[3]
Q: Why is effective stirring so important? A: Effective stirring ensures homogenous distribution of the reagents and uniform temperature throughout the reaction mixture. Poor stirring can lead to localized "hot spots" where the concentration of the nitrating agent and the temperature are too high, significantly increasing the rate of side reactions.[1]
Q: What solvents are recommended and which should be avoided? A:
-
Recommended: Anhydrous, non-reactive solvents such as dichloromethane (DCM), diethyl ether (Et₂O), or acetic anhydride (Ac₂O) are commonly used.[1]
-
To Avoid: Protic solvents, especially alcohols, are detrimental to the product yield and should be strictly avoided.[1]
Quantitative Data Summary
The following table summarizes results from various nitration methods on methoxy-substituted tetralones, highlighting the challenges in achieving high yield and selectivity.
| Starting Material | Nitrating Agent / Solvent | Conditions | Product(s) | Yield | Reference |
| This compound | Cu(NO₃)₂ / Ac₂O in Et₂O | Room Temperature | 6-Nitro and 8-Nitro Isomers | 1:1 Ratio | [1] |
| 6-Methoxy-1-tetralone | HNO₃ / AcOH in Ac₂O | 0°C to RT, 20 h | 5-Nitro Isomer | 33% | [1] |
| 6-Methoxy-1-tetralone | H₂SO₄ / HNO₃ in Acetone | 0°C, 6 h | 7-Nitro and 5-Nitro Isomers | 30% and 35% | [1] |
Experimental Protocols
General Protocol for Nitration using a Mixed Acid System (Illustrative)
This protocol is a general guideline emphasizing critical control parameters. Caution: Handle fuming nitric and sulfuric acids with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
-
Preparation:
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) in a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to -5°C to 0°C using an ice-salt bath.
-
-
Nitrating Mixture Preparation:
-
In a separate flask, carefully and slowly add concentrated sulfuric acid (e.g., 1.1 eq) to fuming nitric acid (e.g., 1.1 eq) while cooling in an ice bath.
-
-
Reaction:
-
Add the pre-chilled nitrating mixture drop-wise to the stirred solution of the tetralone over a period of 20-30 minutes.
-
Critically, ensure the internal temperature of the reaction mixture does not rise above 0°C.[1]
-
Monitor the reaction by TLC. The reaction should be complete in 1-2 hours. Avoid prolonged reaction times.[1]
-
-
Workup:
-
Once the reaction is complete, very carefully pour the reaction mixture onto crushed ice with stirring.
-
Allow the ice to melt, and then separate the organic layer.
-
Extract the aqueous layer with the same solvent (2x).
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product will likely be a mixture of isomers. Purify using flash column chromatography (e.g., silica (B1680970) gel with a hexane/ethyl acetate (B1210297) gradient) to isolate the desired nitro-isomer(s).[1]
-
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the nitration of this compound.
Caption: Troubleshooting workflow for nitration side reactions.
References
- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Catalytic Hydrogenation of 5-Methoxy-1-tetralone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the catalytic hydrogenation of 5-Methoxy-1-tetralone to 5-Methoxy-1-tetralol. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the catalytic hydrogenation of this compound?
The primary product is 5-Methoxy-1-tetralol, where the ketone functional group is reduced to a secondary alcohol.
Q2: Which catalysts are most commonly used for this transformation?
Palladium on carbon (Pd/C) is a widely used and cost-effective catalyst for this type of hydrogenation.[1] Other catalysts that can be effective include Platinum on carbon (Pt/C), Platinum(IV) oxide (PtO₂), and Raney Nickel.[2][3] The choice of catalyst can influence reaction rate and selectivity.[2]
Q3: What are typical solvents for the hydrogenation of this compound?
Polar protic solvents like ethanol (B145695) and methanol (B129727) are commonly used and can accelerate the reaction rate.[1][4] Aprotic solvents such as ethyl acetate (B1210297) and tetrahydrofuran (B95107) (THF) are also viable options, particularly if substrate solubility is a concern.[1]
Q4: What is a typical catalyst loading for this reaction?
A good starting point for catalyst loading is typically 5-10% by weight of the substrate (e.g., for 1 gram of this compound, 50-100 mg of 10% Pd/C would be used).[1]
Q5: What is the recommended hydrogen pressure for this reaction?
For many standard hydrogenations of this type, atmospheric pressure (using a hydrogen balloon) is sufficient.[2][5] However, for more challenging reductions or to increase the reaction rate, higher pressures (1-5 bar or higher) may be necessary, requiring the use of a Parr shaker or a similar pressure reactor.[2][6]
Q6: Can other reducing agents be used as an alternative to catalytic hydrogenation?
Yes, sodium borohydride (B1222165) (NaBH₄) is a common and milder alternative for the reduction of ketones to alcohols. It is often used in alcoholic solvents like methanol or ethanol. Raney Nickel is another effective hydrogenation catalyst that can be used.[3]
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered during the catalytic hydrogenation of this compound.
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of catalyst. Old or improperly stored catalysts can lose activity.[1] Consider trying a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C) or PtO₂.[2] |
| Catalyst Poisoning | Ensure all glassware is scrupulously clean and solvents are of high purity. Trace impurities, particularly sulfur or nitrogen-containing compounds, can poison the catalyst.[1] If catalyst poisoning is suspected, increasing the catalyst loading may help. |
| Insufficient Hydrogen | Ensure the system is properly sealed and there are no leaks. Purge the reaction vessel thoroughly with hydrogen before starting the reaction.[5] For reactions at atmospheric pressure, ensure the hydrogen balloon remains inflated. |
| Poor Mass Transfer | Increase the stirring rate to ensure good mixing of the substrate, solvent, catalyst, and hydrogen.[5][6] |
| Suboptimal Reaction Conditions | Gently heat the reaction mixture (e.g., to 40-50 °C).[1] If using atmospheric pressure, consider increasing the hydrogen pressure using a pressure reactor.[2] |
Issue 2: Slow Reaction Rate
| Possible Cause | Troubleshooting Step |
| Low Catalyst Activity | Increase the catalyst loading. Switch to a more active catalyst like Pt/C or PtO₂.[2] |
| Low Hydrogen Pressure | Increase the hydrogen pressure.[2] |
| Low Temperature | Increase the reaction temperature. However, be aware that higher temperatures can sometimes lead to side reactions.[6] |
| Solvent Effects | If using an aprotic solvent, consider switching to a protic solvent like methanol or ethanol, which can accelerate the reaction.[4] |
Issue 3: Formation of Side Products
| Possible Cause | Troubleshooting Step |
| Over-reduction/Hydrogenolysis | The methoxy (B1213986) group can be susceptible to hydrogenolysis (cleavage) under harsh hydrogenation conditions (high temperature, high pressure, or with highly active catalysts), leading to the formation of 1-tetralol or other demethoxylated products. Monitor the reaction closely and stop it once the starting material is consumed. Use milder conditions (lower temperature and pressure) or a less active catalyst. |
| Aromatization | In some cases, particularly with impurities or at higher temperatures, dehydration of the product alcohol followed by aromatization can occur, leading to naphthalene (B1677914) derivatives. |
Data Presentation
Due to the limited availability of directly comparable, quantitative studies for the catalytic hydrogenation of this compound in the public domain, the following table presents illustrative data based on typical conditions for similar reductions. Researchers should optimize these conditions for their specific setup.
| Catalyst | Catalyst Loading (w/w %) | Pressure (bar) | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |
| 10% Pd/C | 10 | 1 (balloon) | 25 | Ethanol | 12 | >95 (Illustrative) |
| 5% Pt/C | 5 | 3 | 25 | Ethyl Acetate | 6 | >98 (Illustrative) |
| Raney Ni | 20 | 5 | 50 | Methanol | 8 | >90 (Illustrative) |
Experimental Protocols
General Protocol for Catalytic Hydrogenation of this compound using Pd/C at Atmospheric Pressure
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or another suitable solvent)
-
Round-bottom flask
-
Magnetic stir bar
-
Septum
-
Hydrogen balloon
-
Vacuum/inert gas manifold
-
Celite®
Procedure:
-
Preparation: Add this compound (1.0 g, 5.67 mmol) and a magnetic stir bar to a round-bottom flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen).
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C (100 mg, 10 wt%).
-
Solvent Addition: Add ethanol (20 mL) via syringe.
-
Hydrogen Purge: Connect the flask to a vacuum/inert gas manifold. Carefully evacuate the flask and backfill with hydrogen from a balloon. Repeat this cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.[5]
-
Reaction: Stir the reaction mixture vigorously at room temperature under the hydrogen balloon.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filtration: Dilute the reaction mixture with more solvent and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 5-Methoxy-1-tetralol, which can be further purified by column chromatography if necessary.
Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Caption: Troubleshooting decision tree for the catalytic hydrogenation.
References
Technical Support Center: Scale-Up Synthesis of 5-Methoxy-1-tetralone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 5-Methoxy-1-tetralone.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: The most prevalent and industrially viable method for synthesizing this compound is the intramolecular Friedel-Crafts acylation of 4-(3-methoxyphenyl)butyric acid or its corresponding acyl chloride. This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a Brønsted acid like polyphosphoric acid (PPA).[1][2] Alternative greener methods using solid acid catalysts are also being explored to minimize waste and simplify work-up procedures.[3][4]
Q2: My Friedel-Crafts cyclization is giving a low yield. What are the potential causes?
A2: Low yields in the scale-up of this Friedel-Crafts acylation can stem from several factors:
-
Catalyst Inactivity: Lewis acids like AlCl₃ are highly sensitive to moisture. Any water present in the starting materials or solvent will deactivate the catalyst.[3]
-
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, effectively sequestering it. Therefore, a stoichiometric amount or even a slight excess of the catalyst is often necessary.[5]
-
Substrate Purity: Impurities in the 4-(3-methoxyphenyl)butyric acid can interfere with the reaction.
-
Inadequate Temperature Control: The reaction is exothermic, and poor heat dissipation on a larger scale can lead to side reactions and degradation of the product.[6]
Q3: I am observing significant amounts of impurities in my crude product. What are the likely side reactions?
A3: During the scale-up of the Friedel-Crafts cyclization, several side reactions can lead to impurities:
-
Intermolecular Acylation: At high concentrations, the acylating agent can react with another molecule of the starting material instead of cyclizing, leading to polymeric byproducts.
-
Isomer Formation: Although the methoxy (B1213986) group strongly directs the cyclization to the desired position, under harsh conditions, small amounts of the isomeric 7-methoxy-1-tetralone (B20472) could potentially form.
-
Cleavage of the Methoxy Group: Strong Lewis acids, particularly in the presence of impurities, can catalyze the demethylation of the methoxy group, yielding phenolic byproducts.
Q4: What are the primary safety concerns when scaling up the synthesis of this compound?
A4: The primary safety concerns are associated with the use of strong Lewis acids and the exothermic nature of the reaction:
-
Handling of Lewis Acids: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat, is essential.[7] Operations should be conducted in a well-ventilated area, and inert atmosphere techniques are recommended to prevent exposure to moisture.[7]
-
Thermal Runaway: The Friedel-Crafts acylation is exothermic. On a large scale, inefficient heat removal can lead to a rapid increase in temperature and pressure, potentially causing a thermal runaway.[6] Careful control of the addition rate of reagents and a robust cooling system are critical.[6]
-
Quenching of the Reaction: The quenching of the reaction mixture, typically with water or ice, is also highly exothermic and must be performed slowly and with adequate cooling to control the release of heat and HCl gas.
Q5: Are there more environmentally friendly alternatives to traditional Lewis acid catalysts for this synthesis?
A5: Yes, research is ongoing to develop greener alternatives to stoichiometric Lewis acids. These include:
-
Solid Acid Catalysts: Zeolites and sulfated zirconia have shown promise as reusable and less corrosive catalysts for Friedel-Crafts acylations.[4]
-
Ionic Liquids: Certain ionic liquids can act as both the solvent and the catalyst, offering potential for catalyst recycling.[1]
-
Triflic Acid: While still a strong acid, triflic acid can sometimes be used in catalytic amounts, reducing the overall waste generated.[4]
Troubleshooting Guides
Low Yield
| Potential Cause | Recommended Solution |
| Moisture in reagents or solvent | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Handle hygroscopic Lewis acids under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Insufficient catalyst | Increase the molar ratio of the Lewis acid to the substrate. A 1.1 to 1.5 molar equivalent is often a good starting point for optimization.[5] |
| Poor mixing | On a larger scale, mechanical stirring is necessary to ensure efficient mixing and heat transfer. Inadequate stirring can lead to localized "hot spots" and side reactions. |
| Reaction temperature too low or too high | Optimize the reaction temperature. While the reaction is often started at a low temperature (e.g., 0-5 °C) to control the initial exotherm, a higher temperature may be required to drive the reaction to completion. |
| Incomplete reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC). Extend the reaction time if necessary. |
Impurity Formation
| Potential Cause | Recommended Solution |
| Intermolecular polymerization | Use a higher dilution of the substrate in the solvent. The rate of the intramolecular reaction is less dependent on concentration than the intermolecular side reaction. |
| Formation of isomeric byproducts | Ensure the reaction temperature is well-controlled. Higher temperatures can sometimes lead to a loss of regioselectivity. |
| Demethylation of the methoxy group | Use the minimum effective amount of Lewis acid and avoid prolonged reaction times at elevated temperatures. Ensure the starting materials are free of impurities that could promote this side reaction. |
| Incomplete conversion of starting material | Optimize reaction conditions (catalyst loading, temperature, and time) to drive the reaction to completion. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is a representative procedure for a laboratory-scale synthesis.
Materials:
-
4-(3-Methoxyphenyl)butyric acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(3-methoxyphenyl)butyric acid in an excess of thionyl chloride. Heat the mixture to reflux for 2 hours. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude 4-(3-methoxyphenyl)butyryl chloride.
-
Friedel-Crafts Cyclization: In a separate three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath. Dissolve the crude 4-(3-methoxyphenyl)butyryl chloride in anhydrous dichloromethane and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by TLC or HPLC.
-
Work-up: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography.
Scale-Up Considerations
| Parameter | Laboratory Scale | Pilot Plant / Industrial Scale |
| Reaction Vessel | Round-bottom flask | Glass-lined or stainless steel reactor with a jacket for heating and cooling. |
| Agitation | Magnetic stirrer | Mechanical stirrer (e.g., impeller or anchor) to ensure efficient mixing and heat transfer. |
| Reagent Addition | Dropping funnel | Metering pump for controlled addition rate. |
| Temperature Control | Ice bath | Reactor jacket with a circulating heating/cooling fluid. Automated temperature control is crucial. |
| Work-up | Separatory funnel | Large-scale extraction and phase separation equipment. |
| Purification | Column chromatography, recrystallization | Industrial crystallization in a crystallizer with controlled cooling profiles. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Lewis Acid Stability in Extreme Reaction Conditions [eureka.patsnap.com]
Validation & Comparative
Quantitative Analysis of 5-Methoxy-1-tetralone: A Comparative Guide to qNMR and HPLC-UV Methods
For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides a detailed comparison of two powerful analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—for the determination of 5-Methoxy-1-tetralone, a key intermediate in the synthesis of various pharmaceutical compounds.
Performance Comparison: qNMR vs. HPLC-UV
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of a substance's concentration against a certified internal standard, without the need for a specific reference standard of the analyte itself. In contrast, HPLC-UV is a comparative technique that separates components of a mixture, with quantification typically relying on an external standard curve of the analyte.
The choice between qNMR and HPLC-UV for the quantification of this compound will depend on the specific requirements of the analysis, such as the need for a primary method, the availability of reference standards, and the desired analytical throughput.
| Performance Parameter | Quantitative NMR (qNMR) | HPLC-UV |
| Principle | Direct, primary method based on the proportionality of signal intensity to the number of nuclei.[1] | Chromatographic separation followed by UV absorbance detection. |
| Selectivity | High, based on distinct chemical shifts of protons. Potential for overlapping signals in complex mixtures. | High, based on chromatographic retention time and UV absorbance. Co-elution can be a challenge. |
| Accuracy | High, provides an absolute purity value when using a certified internal standard.[1] | High, but dependent on the purity of the external standard and the similarity of response factors for impurities. |
| Precision (RSD) | Excellent, typically low Relative Standard Deviation (RSD). | Very good, with low RSD. |
| **Linearity (r²) ** | Excellent, typically >0.999 | Excellent, typically >0.999[2] |
| Limit of Detection (LOD) | Generally in the low µg/mL to ng/mL range. | Generally in the low ng/mL range.[2] |
| Limit of Quantification (LOQ) | Generally in the µg/mL range. | Generally in the ng/mL to µg/mL range.[2] |
| Reference Standard | Requires a certified internal standard of a different, stable compound. | Requires a well-characterized external standard of the analyte (this compound). |
| Throughput | Lower, especially when long relaxation delays are required for accurate quantification. | Higher, with typical run times of 15-30 minutes per sample. |
| Sample Consumption | Higher (milligrams).[3] | Lower (micrograms).[3] |
| Destructive | No, the sample can be recovered.[3] | Yes.[3] |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Method
This protocol outlines a general procedure for the quantitative analysis of this compound using ¹H-NMR with an internal standard.
1. Materials and Reagents:
-
This compound (analyte)
-
Certified Internal Standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d₆) of high purity
-
Class A volumetric flasks and pipettes
-
Analytical balance (readable to at least 0.01 mg)
-
NMR spectrometer (≥400 MHz)
-
High-precision NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard to achieve a molar ratio of approximately 1:1 with the analyte.
-
Dissolve both the analyte and the internal standard in a known volume (e.g., 0.6-0.7 mL for a standard 5 mm NMR tube) of the chosen deuterated solvent.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a high-precision NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: ≥400 MHz
-
Pulse Program: A standard 1D proton experiment with inverse-gated decoupling to suppress the nuclear Overhauser effect (NOE).
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (for both analyte and internal standard). This is a critical parameter for accurate quantification and should be determined experimentally using an inversion-recovery experiment.
-
Acquisition Time (aq): Sufficient to ensure good digital resolution.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.
-
Temperature: Maintain a constant temperature throughout the experiment.
4. Data Processing and Analysis:
-
Apply a small amount of line broadening (e.g., 0.3 Hz) using an exponential multiplication function.
-
Perform Fourier transformation.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction.
-
Integrate the well-resolved, non-overlapping signals of both this compound and the internal standard. For this compound, suitable signals would be the methoxy (B1213986) protons (singlet) or aromatic protons.
-
Calculate the purity of this compound using the following equation:
Purityanalyte (%) = (Ianalyte / IIS) × (NIS / Nanalyte) × (MWanalyte / MWIS) × (mIS / manalyte) × PurityIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
Purity = Purity of the internal standard
-
HPLC-UV Method
This protocol is based on a method for the structurally similar 5-Methoxy-2-tetralone and would require optimization and validation for this compound.[4]
1. Materials and Reagents:
-
This compound (analyte)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Phosphoric acid (or formic acid for MS compatibility)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 65:35 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid). The exact ratio should be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by measuring the UV spectrum of this compound (a starting point would be around 254 nm or the lambda max).
-
Injection Volume: 10 µL
3. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Record the peak areas of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity of the sample based on the prepared concentration and the concentration determined by HPLC.
Workflow Diagrams
Caption: Workflow for qNMR analysis of this compound.
Caption: Workflow for HPLC-UV analysis of this compound.
References
A Comparative Reactivity Study: 5-Methoxy-1-tetralone vs. 6-Methoxy-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical reactivity of two closely related isomers, 5-Methoxy-1-tetralone and 6-Methoxy-1-tetralone (B92454). Understanding the nuanced differences in their reactivity is crucial for their effective utilization as intermediates in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. This document summarizes key reactions, presents quantitative data in a comparative format, and provides detailed experimental protocols for the reactions discussed.
Introduction
This compound and 6-Methoxy-1-tetralone are important building blocks in organic synthesis. Their reactivity is primarily dictated by the interplay of the electron-donating methoxy (B1213986) group and the electron-withdrawing carbonyl group on the tetralone scaffold. The position of the methoxy group significantly influences the electron density distribution within the aromatic ring and the reactivity of the carbonyl group and the adjacent α-protons, leading to distinct outcomes in various chemical transformations.
Comparative Reactivity Analysis
The differential reactivity of the two isomers is most evident in electrophilic aromatic substitution and reactions involving the carbonyl group.
Electrophilic Aromatic Substitution: Nitration
The nitration of this compound and 6-Methoxy-1-tetralone demonstrates the directing effects of the methoxy group and the deactivating effect of the carbonyl group on the aromatic ring.
In the case of This compound , the methoxy group at position 5 strongly activates the aromatic ring, particularly at the ortho (position 6) and para (position 8) positions. However, the deactivating effect of the carbonyl group at position 1 also influences the regioselectivity. Nitration of this compound with copper(II) nitrate (B79036) in acetic anhydride (B1165640) results in a mixture of the 6-nitro and 8-nitro derivatives.[1]
Conversely, for 6-Methoxy-1-tetralone , the methoxy group at position 6 directs electrophilic attack to the ortho (positions 5 and 7) positions. Nitration with a mixture of sulfuric acid and nitric acid yields a mixture of 5-nitro and 7-nitro-6-methoxy-1-tetralone.[2] The different substitution patterns observed highlight the distinct electronic nature of the aromatic rings in the two isomers.
Table 1: Comparison of Nitration Reactions
| Reactant | Reagents | Products | Yields | Reference |
| This compound | Cu(NO₃)₂ / Ac₂O in Et₂O | 6-Nitro-5-methoxy-1-tetralone and 8-Nitro-5-methoxy-1-tetralone | 1:1 ratio | [2] |
| 6-Methoxy-1-tetralone | H₂SO₄ / HNO₃ in Acetone (B3395972) | 5-Nitro-6-methoxy-1-tetralone and 7-Nitro-6-methoxy-1-tetralone | 35% and 30% respectively | [2] |
Reactions at the Carbonyl Group and Adjacent Positions
The electronic influence of the methoxy group also extends to the reactivity of the carbonyl group and the α-protons.
A significant difference in reactivity is observed in the reaction with thallium trinitrate (TTN). 6-Methoxy-1-tetralone undergoes an oxidative rearrangement leading to a ring-contracted product. In contrast, This compound exhibits low reactivity under the same conditions, with the starting material being largely recovered. This suggests that the methoxy group at the 6-position facilitates the rearrangement, possibly by stabilizing a cationic intermediate, whereas the 5-methoxy group does not offer a similar advantage.
Experimental Protocols
Nitration of this compound[2]
Materials:
-
This compound
-
Copper(II) nitrate (Cu(NO₃)₂)
-
Acetic anhydride (Ac₂O)
-
Diethyl ether (Et₂O)
-
Celite
Procedure:
-
To a solution of this compound in diethyl ether, add copper(II) nitrate and acetic anhydride.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to separate the 6-nitro and 8-nitro isomers.
Nitration of 6-Methoxy-1-tetralone[2]
Materials:
-
6-Methoxy-1-tetralone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Acetone
Procedure:
-
Dissolve 6-Methoxy-1-tetralone in acetone and cool the solution to 0°C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid dropwise to the solution, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 6 hours.
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the residue by column chromatography to separate the 5-nitro and 7-nitro isomers.
Potential Biological Significance and Signaling Pathways
While direct evidence for the interaction of this compound and 6-Methoxy-1-tetralone with specific biological signaling pathways is limited, their structural similarity to known pharmacologically active molecules suggests potential biological relevance. Derivatives of methoxy-tetralones have been investigated for their activity at dopamine (B1211576) and serotonin (B10506) receptors, which are key players in various neurological processes.
For instance, aminotetralin derivatives, which can be synthesized from these tetralones, are known to interact with dopamine receptors. The following diagram illustrates a simplified representation of a potential workflow for investigating the interaction of these compounds with a G-protein coupled receptor (GPCR) like a dopamine receptor.
Caption: Hypothetical workflow for GPCR signaling.
This diagram illustrates a general workflow for investigating how a derivative of 5- or 6-Methoxy-1-tetralone might interact with a G-protein coupled receptor, such as a dopamine receptor, to initiate a downstream signaling cascade. The initial binding of the ligand to the receptor triggers a series of intracellular events that ultimately lead to a cellular response. The specific nature of this response would depend on the exact derivative and the receptor subtype involved.
Conclusion
The comparative study of this compound and 6-Methoxy-1-tetralone reveals significant differences in their chemical reactivity, particularly in electrophilic aromatic substitution and reactions involving the carbonyl functionality. These differences, stemming from the position of the methoxy group, are critical considerations for synthetic chemists designing routes to more complex molecules. Further investigation into the biological activities of these compounds and their derivatives may unveil their potential as modulators of key signaling pathways, opening new avenues for drug discovery and development. The provided experimental protocols serve as a practical guide for researchers working with these versatile synthetic intermediates.
References
A Comparative Analysis of the Biological Activities of Methoxy-Tetralone Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the nuanced biological effects of methoxy-tetralone isomers. This report synthesizes available data on their anticancer, anti-inflammatory, and antimicrobial properties, providing a framework for future research and development.
The core structure of tetralone, a bicyclic aromatic ketone, is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of biologically active compounds. The introduction of a methoxy (B1213986) group to the aromatic ring of the tetralone core can significantly influence its pharmacokinetic and pharmacodynamic properties. The position of this methoxy group gives rise to various isomers, each with a potentially unique biological activity profile. This guide provides a comparative overview of the biological activities of three key positional isomers: 5-methoxy-1-tetralone, 6-methoxy-1-tetralone (B92454), and 7-methoxy-1-tetralone.
While direct, head-to-head comparative studies on these specific isomers are limited in the current scientific literature, this guide collates and analyzes existing data from studies on individual isomers and structurally related derivatives to provide a valuable comparative perspective.
I. Comparative Biological Activity
The biological activities of methoxy-tetralone isomers are diverse, with potential applications in oncology, inflammation, and infectious diseases. The position of the methoxy group on the aromatic ring plays a crucial role in determining the potency and selectivity of these compounds.
Table 1: Summary of Investigated Biological Activities of Methoxy-Tetralone Isomers
| Isomer | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
| This compound | Investigated as a precursor to cytotoxic agents. | Data not available. | Data not available. |
| 6-Methoxy-1-tetralone | Derivatives exhibit significant anticancer properties. | Derivatives show potential as anti-inflammatory agents. | Derivatives have been synthesized and tested for antimicrobial effects. |
| 7-Methoxy-1-tetralone | Investigated as a precursor to bioactive compounds. | Data not available. | Data not available. |
Note: Direct comparative quantitative data for the parent isomers is scarce. The activities listed are often inferred from studies on their derivatives.
II. Detailed Biological Activities
Anticancer Activity
Derivatives of 6-methoxy-1-tetralone have shown notable promise as anticancer agents. For instance, chalcone (B49325) derivatives synthesized from 6-methoxy-1-tetralone have demonstrated cytotoxicity against breast cancer cell lines (MCF-7).[1] One such derivative, TMMD, exhibited a 52.33% cell survival rate at a concentration of 15.6 µg/mL in MCF-7 cells.[1] While this data pertains to a derivative, it highlights the potential of the 6-methoxy-1-tetralone scaffold in the development of new cancer therapies.
Studies on This compound and 7-methoxy-1-tetralone in the context of cancer are primarily focused on their use as synthetic intermediates for more complex molecules with cytotoxic properties. Direct evaluation of the antiproliferative activity of the parent isomers is not extensively reported.
Anti-inflammatory Activity
The tetralone scaffold is associated with anti-inflammatory properties. Derivatives of 2-arylmethylene-1-tetralones have been identified as inhibitors of macrophage migration inhibitory factor (MIF), a key pro-inflammatory cytokine.[2] Although these studies do not specifically focus on the simple methoxy isomers, they suggest a potential mechanism through which methoxy-tetralones could exert anti-inflammatory effects. Research on methoxyphenolic compounds, which share structural similarities, has shown that they can inhibit the expression of multiple inflammatory mediators.[3]
Antimicrobial Activity
The position of substituents on a core scaffold can dramatically influence antimicrobial activity and toxicity, a concept demonstrated in studies of positional isomerism in other antibacterial molecules.[4][5][6] While direct comparative data for the methoxy-tetralone isomers is not available, derivatives of 6-hydroxy-1-tetralone (B47845) have been synthesized and shown to possess significant antibacterial activity against a range of pathogens.[7] This suggests that the tetralone core is a viable starting point for the development of novel antimicrobial agents.
III. Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key assays used in the evaluation of the biological activities of tetralone derivatives.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Methoxy-tetralone isomer stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the methoxy-tetralone isomers for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Methoxy-tetralone isomer stock solutions
-
Griess reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the methoxy-tetralone isomers for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell culture supernatant and mix it with Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the amount of nitrite (B80452) (a stable product of NO) using a sodium nitrite standard curve and determine the inhibitory effect of the compounds.
IV. Signaling Pathways and Logical Relationships
The biological effects of methoxy-tetralone derivatives are often mediated through their interaction with specific cellular signaling pathways.
Anticancer Signaling Pathway
The anticancer activity of tetralone derivatives can involve the modulation of pathways that control cell proliferation, apoptosis, and survival.
Caption: Potential anticancer signaling pathway of methoxy-tetralones.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of tetralone derivatives may be mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cefipra.org [cefipra.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Structure of 5-Methoxy-1-tetralone Derivatives using 2D NMR
The definitive structural elucidation of novel organic compounds is a cornerstone of chemical research and drug development. For derivatives of 5-Methoxy-1-tetralone, a key structural motif in various biologically active molecules, unambiguous characterization is critical. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy as the principal technique for structural validation against other analytical methods. Detailed experimental protocols and data interpretation workflows are presented to assist researchers, scientists, and drug development professionals.
The Power of 2D NMR in Structural Elucidation
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment and number of protons and carbons, they are often insufficient for complex, substituted molecules like this compound derivatives where signal overlap and complex coupling patterns can obscure the structure.[1] 2D NMR spectroscopy overcomes these limitations by spreading correlations between nuclei across a second dimension, providing a clear roadmap of the molecule's atomic connectivity.[2][3]
Key 2D NMR experiments for validating the structure of this compound derivatives include:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, typically through two or three bonds.[2][4] It is instrumental in identifying adjacent protons and piecing together aliphatic spin systems, such as the saturated ring of the tetralone core.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton directly to the carbon it is attached to (¹H-¹³C one-bond correlations).[2][4][5] This powerful technique unambiguously assigns the carbon signal for each protonated carbon in the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for assembling the complete molecular skeleton. It shows correlations between protons and carbons over multiple bonds (typically two to three bonds).[2][4][5] These long-range correlations are vital for connecting different fragments of the molecule, identifying quaternary (non-protonated) carbons, and confirming the positions of substituents on the aromatic ring.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds.[2][3] They are particularly useful for determining stereochemistry and the relative orientation of substituents.
Workflow for Structural Validation
The logical progression of experiments for validating the structure of a this compound derivative begins with simple 1D NMR and progresses to a suite of 2D experiments to build a complete picture of the molecule's connectivity.
Caption: Experimental workflow for 2D NMR-based structural validation.
Data Presentation: An Illustrative Example
To demonstrate the power of 2D NMR, let's consider a hypothetical derivative: 6-Bromo-5-methoxy-1-tetralone .
Table 1: Predicted ¹H and ¹³C NMR Data for 6-Bromo-5-methoxy-1-tetralone (in CDCl₃)
| Position | Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
| 1 | C=O | 197.0 | - | - |
| 2 | CH₂ | 39.0 | 2.95 | t |
| 3 | CH₂ | 23.0 | 2.10 | m |
| 4 | CH₂ | 30.0 | 2.65 | t |
| 4a | C | 128.0 | - | - |
| 5 | C-O | 158.0 | - | - |
| 6 | C-Br | 115.0 | - | - |
| 7 | CH | 130.0 | 7.60 | d |
| 8 | CH | 118.0 | 7.00 | d |
| 8a | C | 145.0 | - | - |
| 5-OCH₃ | OCH₃ | 56.0 | 3.90 | s |
Table 2: Key COSY Correlations
| Proton | Correlated Proton(s) |
| H-2 (2.95 ppm) | H-3 (2.10 ppm) |
| H-3 (2.10 ppm) | H-2 (2.95 ppm), H-4 (2.65 ppm) |
| H-4 (2.65 ppm) | H-3 (2.10 ppm) |
| H-7 (7.60 ppm) | H-8 (7.00 ppm) |
| H-8 (7.00 ppm) | H-7 (7.60 ppm) |
Table 3: Key HSQC Correlations
| Proton | Correlated Carbon |
| H-2 (2.95 ppm) | C-2 (39.0 ppm) |
| H-3 (2.10 ppm) | C-3 (23.0 ppm) |
| H-4 (2.65 ppm) | C-4 (30.0 ppm) |
| H-7 (7.60 ppm) | C-7 (130.0 ppm) |
| H-8 (7.00 ppm) | C-8 (118.0 ppm) |
| 5-OCH₃ (3.90 ppm) | 5-OCH₃ (56.0 ppm) |
Table 4: Key HMBC Correlations for Structural Assembly
| Proton | Correlated Carbon(s) (2-3 bonds) | Structural Significance |
| H-2 (2.95 ppm) | C-1, C-4 | Confirms position next to carbonyl and C-4 |
| H-4 (2.65 ppm) | C-4a, C-5, C-8a | Links aliphatic ring to aromatic ring |
| H-7 (7.60 ppm) | C-5, C-6, C-8a | Positions H-7 relative to C-5, C-6, and C-8a |
| H-8 (7.00 ppm) | C-4a, C-6 | Confirms H-8 is adjacent to C-6 and C-4a |
| 5-OCH₃ (3.90 ppm) | C-5 | Confirms methoxy (B1213986) group is at C-5 |
digraph "HMBC_COSY_Correlations" { graph [overlap=false, splines=true, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=8, arrowhead=vee, arrowsize=0.7];// Define the structure as a node with an image sub [label=< "0"
CELLBORDER="0" CELLSPACING="0">
"https://i.imgur.com/example.png" SCALE="TRUE"/>>, shape=none, image="https://i.imgur.com/5u0wJ2W.png"];
// Define nodes for protons H2[label="H-2", fontcolor="#202124"]; H4[label="H-4", fontcolor="#202124"]; H7 [label="H-7", fontcolor="#202124"]; H8 [label="H-8", fontcolor="#202124"]; OCH3 [label="5-OCH₃", fontcolor="#202124"];
// Define nodes for carbons C1 [label="C-1", fontcolor="#5F6368"]; C4a [label="C-4a", fontcolor="#5F6368"]; C5 [label="C-5", fontcolor="#5F6368"]; C6 [label="C-6", fontcolor="#5F6368"]; C8a [label="C-8a", fontcolor="#5F6368"];
// HMBC Correlations (Proton -> Carbon) H4 -> C5 [color="#EA4335", style=dashed, label="HMBC"]; H4 -> C4a [color="#EA4335", style=dashed]; H4 -> C8a [color="#EA4335", style=dashed]; H7 -> C5 [color="#EA4335", style=dashed]; H7 -> C8a [color="#EA4335", style=dashed]; H8 -> C6 [color="#EA4335", style=dashed]; H8 -> C4a [color="#EA4335", style=dashed]; OCH3 -> C5 [color="#EA4335", style=dashed];
// COSY Correlations (Proton - Proton) H7 -> H8 [color="#4285F4", dir=both, style=bold, label="COSY"]; }
Caption: Key HMBC (red) and COSY (blue) correlations for structure validation.
Experimental Protocols
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the solvent is free of water and other impurities.
-
Filter the solution into a standard 5 mm NMR tube.
2. NMR Data Acquisition:
-
All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz).
-
The sample temperature should be regulated, typically at 298 K.
-
Acquire a ¹H NMR spectrum first to determine the spectral width and appropriate pulse widths.
Table 5: Typical 2D NMR Acquisition Parameters
| Experiment | Key Parameters | Typical Values | Purpose |
| COSY | Number of Scans (NS) | 2-4 | Improve signal-to-noise |
| Number of Increments | 256-512 | Resolution in the indirect dimension | |
| Relaxation Delay (d1) | 1-2 s | Allow for full spin relaxation | |
| HSQC | Number of Scans (NS) | 2-8 | Dependent on sample concentration |
| ¹J(CH) Coupling Constant | ~145 Hz | Optimize for one-bond correlations | |
| Relaxation Delay (d1) | 1-2 s | Allow for full spin relaxation | |
| HMBC | Number of Scans (NS) | 8-32 | Requires more scans due to weaker signals |
| Long-range J(CH) | 8-10 Hz | Optimize for 2-3 bond correlations | |
| Relaxation Delay (d1) | 1.5-2 s | Allow for full spin relaxation |
3. Data Processing:
-
The acquired Free Induction Decays (FIDs) are processed using software like TopSpin, MestReNova, or VnmrJ.
-
Processing steps include Fourier transformation in both dimensions, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (TMS).
Comparison with Alternative Analytical Techniques
While 2D NMR is the gold standard for determining molecular structure in solution, other techniques provide complementary and confirmatory data.
Table 6: Comparison of Structural Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity (through-bond correlations) in solution. | Provides an unambiguous map of the entire molecular skeleton.[6] | Requires a relatively larger amount of sample and longer acquisition times. May not easily reveal absolute stereochemistry without NOESY and chiral derivatizing agents.[6] |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition. | High sensitivity, requires very little sample. Confirms the molecular formula. | Provides no information on atomic connectivity or stereochemistry. |
| X-Ray Crystallography | Precise 3D atomic coordinates, bond lengths, and angles in the solid state. | The definitive "gold standard" for structural proof, including absolute stereochemistry. | Requires a high-quality single crystal, which can be difficult or impossible to grow.[6] The solid-state structure may differ from the solution-state conformation. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, C-O, aromatic C-H). | Fast, simple, and requires minimal sample. Good for confirming the presence of key functional groups. | Provides limited information on the overall molecular skeleton. Not suitable for distinguishing between isomers. |
Conclusion
The structural validation of this compound derivatives is most effectively and unambiguously achieved through a combination of 2D NMR experiments, primarily COSY, HSQC, and HMBC. These techniques, when used in a logical workflow, provide a complete and detailed map of the molecular structure in solution. While other methods like HRMS and X-ray crystallography offer crucial complementary information regarding elemental composition and solid-state structure, 2D NMR remains the unparalleled tool for piecing together the intricate connectivity of these complex molecules.
References
Navigating Antibody Cross-Reactivity with 5-Methoxy-1-tetralone Analogues: A Methodological Guide
The development of immunoassays for small molecules like 5-Methoxy-1-tetralone and its analogues is essential for pharmacokinetic studies, therapeutic drug monitoring, and screening. A significant challenge in this process is the potential for cross-reactivity, where the antibody binds to structurally similar compounds, leading to inaccurate measurements.[1] Therefore, a thorough characterization of antibody specificity is paramount.
Comparative Cross-Reactivity Data
To effectively assess the performance of an antibody, its cross-reactivity against a panel of structurally related analogues should be quantified. The following table presents a template for summarizing such data, typically expressed as the percentage of cross-reactivity relative to the target analyte (this compound).
| Compound Name | Structure | Concentration for 50% Inhibition (IC50) (ng/mL) | % Cross-Reactivity* |
| This compound | (Structure of this compound) | Hypothetical Value (e.g., 10) | 100% |
| Analogue 1 (e.g., 5-Hydroxy-1-tetralone) | (Structure of Analogue 1) | Hypothetical Value (e.g., 100) | 10% |
| Analogue 2 (e.g., 7-Methoxy-1-tetralone) | (Structure of Analogue 2) | Hypothetical Value (e.g., 500) | 2% |
| Analogue 3 (e.g., 5-Methoxy-2-tetralone) | (Structure of Analogue 3) | Hypothetical Value (e.g., >1000) | <1% |
| Analogue 4 (e.g., 1-Tetralone) | (Structure of Analogue 4) | Hypothetical Value (e.g., >1000) | <1% |
% Cross-Reactivity = (IC50 of this compound / IC50 of Analogue) x 100
Experimental Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
The following is a detailed protocol for a competitive ELISA, a common method for determining antibody cross-reactivity for small molecules.
1. Materials and Reagents:
-
High-binding 96-well microtiter plates
-
Coating antigen (e.g., this compound conjugated to a carrier protein like BSA)
-
Antibody raised against this compound
-
This compound standard and its analogues
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Plate reader
2. Procedure:
-
Coating: Dilute the coating antigen to an optimal concentration in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each of the analogues.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard/analogue dilution with 50 µL of the primary antibody at a predetermined optimal dilution for 30 minutes at room temperature.
-
Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color development (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance against the concentration of the this compound standard.
-
Determine the IC50 value, which is the concentration of the analyte that causes a 50% reduction in the maximum signal.
-
Similarly, determine the IC50 value for each of the analogues.
-
Calculate the percent cross-reactivity for each analogue using the formula provided in the table caption.
Experimental Workflow for Antibody Cross-Reactivity Assessment
The following diagram illustrates the general workflow for producing and characterizing antibodies for cross-reactivity against this compound analogues.
This structured approach ensures a comprehensive evaluation of antibody specificity, which is a critical step in the validation of any immunoassay intended for research or diagnostic use. The provided templates and protocols offer a foundation for researchers to design and execute their own cross-reactivity studies for this compound and its derivatives.
References
A Comparative Guide to Catalysts for the Asymmetric Hydrogenation of 5-Methoxy-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
The enantioselective hydrogenation of 5-Methoxy-1-tetralone is a critical transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. The choice of catalyst is paramount in achieving high efficiency and stereoselectivity. This guide provides an objective comparison of the efficacy of different catalyst systems for the hydrogenation of this compound and its derivatives, supported by experimental data from recent literature.
Performance Comparison of Catalyst Systems
| Catalyst System | Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
| RuPHOX–Ru [1] | 2-phenyl-1-tetralone | 95 | >20:1 | 99:1 |
| 2-(4-methoxyphenyl)-1-tetralone | 96 | >20:1 | 98:2 | |
| 2-methyl-1-tetralone | 92 | >20:1 | 97:3 | |
| Iridium/L3 *[2] | 2-(m-methoxyphenyl)-1-tetralone | 96 | >20:1 | 93:7 |
| 2-(p-methoxyphenyl)-1-tetralone | 90 | >20:1 | 99.5:0.5 | |
| 2-(3,5-dimethoxyphenyl)-1-tetralone | 93 | >20:1 | 99:1 |
**L3 represents a specific chiral ligand used in the study.
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance comparison are provided below. These protocols are intended to serve as a starting point for reaction optimization.
RuPHOX–Ru Catalyzed Asymmetric Hydrogenation of α-Substituted Tetralones[1]
A solution of the α-substituted tetralone (0.1 mmol), RuPHOX–Ru catalyst (0.001 mmol), and t-BuOK (0.005 mmol) in EtOH (1.0 mL) is placed in a glass tube. The tube is then transferred into an autoclave. The autoclave is purged with hydrogen three times, and the pressure is increased to 50 atm. The reaction mixture is stirred at 60 °C for 24 hours. After cooling to room temperature, the pressure is carefully released. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired hydrogenated product. The diastereomeric ratio and enantiomeric ratio are determined by HPLC analysis on a chiral stationary phase.
Iridium-Catalyzed Dynamic Kinetic Asymmetric Hydrogenation of α-Substituted Tetralones[2]
In a glovebox, an oven-dried vial is charged with the α-substituted tetralone (0.2 mmol), the Iridium catalyst precursor, the chiral ligand L3 (0.2 mol%), and t-BuONa (5 mol%). Anhydrous t-AmOH (0.4 mL) is added, and the vial is sealed. The reaction mixture is stirred under an atmosphere of hydrogen (60 atm) at room temperature for 20 hours. The yield and diastereomeric ratio are determined by 1H NMR spectroscopy of the crude reaction mixture. The enantiomeric ratio is determined by HPLC analysis using a chiral stationary phase.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the catalytic asymmetric hydrogenation of a tetralone derivative.
Discussion
The presented data highlights the exceptional performance of both Ruthenium and Iridium-based catalysts in the asymmetric hydrogenation of tetralone derivatives.
The RuPHOX–Ru catalyst demonstrates high yields and excellent stereoselectivity for a range of α-substituted tetralones, including those with electronically diverse substituents on the phenyl ring.[1] The high diastereomeric and enantiomeric ratios obtained suggest a well-defined and highly organized transition state during the hydrogenation process.
The Iridium-based catalyst system also exhibits outstanding efficacy, particularly for substrates bearing methoxy (B1213986) substituents on the aromatic ring, which are close analogs of this compound.[2] The dynamic kinetic resolution approach allows for the efficient conversion of a racemic starting material into a single, highly enantioenriched stereoisomer of the product.
Considerations for Catalyst Selection:
-
Substrate Scope: While both catalyst systems show broad applicability, the specific substitution pattern on the tetralone may influence the choice of catalyst for optimal results.
-
Reaction Conditions: The RuPHOX–Ru system operates at a higher temperature (60 °C) compared to the room temperature conditions of the Iridium-catalyzed reaction. This could be a factor in the synthesis of thermally sensitive compounds.
-
Catalyst Availability and Cost: The availability and cost of the specific chiral ligands and metal precursors are practical considerations for large-scale applications.
References
- 1. RuPHOX–Ru catalyzed asymmetric hydrogenation of α-substituted tetralones via a dynamic kinetic resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation for Impurities in 5-Methoxy-1-tetralone
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 5-Methoxy-1-tetralone is a critical step in the development of safe and effective medicines. The identification and quantification of impurities are mandated by regulatory bodies to guarantee the quality and stability of the final drug product. This guide provides a comparative analysis of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of analytical methods to detect and quantify impurities in this compound samples.
The following sections present a summary of expected performance data, detailed experimental protocols, and a discussion on the relative merits of each technique. The experimental data provided is representative of validation studies for compounds with similar physicochemical properties to this compound and is intended to serve as a practical guide for laboratory implementation.
Data Presentation: A Comparative Summary of Method Performance
The validation of an analytical method involves assessing a range of performance parameters to ensure it is fit for its intended purpose. The tables below summarize typical quantitative data for the validation of HPLC-UV and GC-MS methods for the analysis of impurities in this compound.
Table 1: Comparison of HPLC-UV and GC-MS Method Validation Parameters
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range (µg/mL) | 0.1 - 50 | 0.5 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.15 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.1 | 0.5 |
| Specificity | High | Very High |
Table 2: System Suitability Parameters
| Parameter | HPLC-UV | GC-MS |
| Tailing Factor (T) | ≤ 1.5 | ≤ 2.0 |
| Theoretical Plates (N) | > 3000 | > 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | < 1.0% (for n=6 injections) | < 2.0% (for n=6 injections) |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful analytical method validation. The following sections provide comprehensive methodologies for both HPLC-UV and GC-MS analysis of this compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a reversed-phase HPLC method with UV detection, suitable for the separation and quantification of this compound from its process-related impurities and degradation products.
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Visible or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.1% Phosphoric acid in Water (Solvent B). A typical gradient could be:
-
0-5 min: 40% A
-
5-20 min: 40% to 80% A
-
20-25 min: 80% A
-
25.1-30 min: 40% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase (initial composition).
-
Impurity Stock Solution (if available): Prepare individual or mixed stock solutions of known impurities in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution(s) with the mobile phase to concentrations ranging from the LOQ to approximately 150% of the target impurity concentration.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration where the expected impurities fall within the calibration range.
4. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample. This involves subjecting the sample to various stress conditions to induce the formation of degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 7 days.
After exposure, the stressed samples are neutralized (if necessary) and diluted with the mobile phase for HPLC analysis to assess for the presence of degradation products and the specificity of their separation from the main peak and other impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a GC-MS method suitable for the analysis of volatile and semi-volatile impurities in this compound.
1. Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler and a suitable capillary column.
2. Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to concentrations within the expected linear range.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the solvent to achieve a final concentration within the calibration range.
Method Comparison and Selection
The choice between HPLC and GC-MS for impurity analysis of this compound depends on the nature of the impurities and the specific requirements of the analysis.
-
HPLC-UV is a robust and versatile technique suitable for a wide range of impurities, including non-volatile and thermally labile compounds. Its high precision and accuracy make it ideal for quantitative analysis in quality control settings. The use of a Diode Array Detector can provide additional spectral information to aid in peak identification and purity assessment.
-
GC-MS offers excellent selectivity and sensitivity, particularly for volatile and semi-volatile impurities. The mass spectrometer provides definitive identification of impurities based on their mass spectra, which can be compared to library databases. This is highly advantageous for identifying unknown impurities and for genotoxic impurity analysis where very low detection limits are required.
In practice, a combination of both techniques can provide a comprehensive impurity profile. HPLC is often the primary method for routine quality control, while GC-MS can be used as an orthogonal method for confirmation and for the analysis of specific volatile impurities.
Mandatory Visualization
A Head-to-Head Comparison of Synthetic Routes to 5-Methoxy-1-tetralone
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the efficient and high-yielding production of key intermediates is paramount. 5-Methoxy-1-tetralone is a crucial building block in the synthesis of various biologically active compounds. This guide provides an objective, data-driven comparison of the primary synthetic routes to this valuable tetralone, focusing on the widely employed intramolecular Friedel-Crafts acylation of 4-(3-methoxyphenyl)butyric acid and its derivatives.
At a Glance: Comparison of Key Synthetic Methods
The synthesis of this compound predominantly relies on the intramolecular cyclization of a 4-arylbutyric acid precursor. The choice of catalyst for this Friedel-Crafts acylation is a critical determinant of reaction efficiency, yield, and overall practicality. The two main approaches involve the direct cyclization of the carboxylic acid using a Brønsted acid catalyst, such as polyphosphoric acid (PPA), or a two-step process via the corresponding acyl chloride with a Lewis acid catalyst like aluminum chloride (AlCl₃).
| Parameter | Route 1: Polyphosphoric Acid (PPA) Catalyzed Cyclization | Route 2: Aluminum Chloride (AlCl₃) Catalyzed Cyclization |
| Starting Material | 4-(3-methoxyphenyl)butyric acid | 4-(3-methoxyphenyl)butyryl chloride |
| Catalyst | Polyphosphoric Acid (PPA) | Aluminum Chloride (AlCl₃) |
| Reaction Type | Intramolecular Friedel-Crafts Acylation | Intramolecular Friedel-Crafts Acylation |
| Number of Steps | One step from carboxylic acid | Two steps from carboxylic acid (acid chloride formation + cyclization) |
| Typical Yield | Good to Excellent | Good to Excellent |
| Reaction Conditions | Elevated temperatures (e.g., 80-100 °C) | Low to ambient temperature for cyclization (e.g., 0 °C to room temperature) |
| Workup | Quenching with ice-water, extraction | Quenching with ice-water/HCl, extraction |
| Advantages | One-pot procedure from the acid, avoids handling of thionyl chloride | High yields, often cleaner reactions |
| Disadvantages | Viscous nature of PPA can make stirring and workup challenging | Requires an extra step for acid chloride formation, moisture sensitive catalyst |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound.
Caption: One-step synthesis of this compound using PPA.
Caption: Two-step synthesis via the acyl chloride intermediate.
Experimental Protocols
Detailed methodologies for the two primary synthetic routes are provided below. These protocols are based on established procedures for intramolecular Friedel-Crafts acylations.
Route 1: Polyphosphoric Acid (PPA) Catalyzed Intramolecular Cyclization
This one-pot method directly converts 4-(3-methoxyphenyl)butyric acid to this compound.
Materials:
-
4-(3-methoxyphenyl)butyric acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Water (deionized)
-
Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place 4-(3-methoxyphenyl)butyric acid.
-
Add polyphosphoric acid (typically 10-20 times the weight of the carboxylic acid).
-
Heat the mixture with vigorous stirring to 80-100 °C. The viscosity of the PPA will decrease upon heating, allowing for better mixing.
-
Maintain the temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the viscous reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA in a highly exothermic reaction.
-
Once the ice has melted, extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization (e.g., from ethanol (B145695) or a hexane/ethyl acetate mixture) or column chromatography on silica (B1680970) gel.
Route 2: Aluminum Chloride (AlCl₃) Catalyzed Intramolecular Cyclization
This two-step protocol involves the initial formation of the acyl chloride followed by a Lewis acid-catalyzed cyclization.
Step 2a: Formation of 4-(3-methoxyphenyl)butyryl chloride
Materials:
-
4-(3-methoxyphenyl)butyric acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
-
Anhydrous dichloromethane (DCM) or other inert solvent
Procedure:
-
To a solution of 4-(3-methoxyphenyl)butyric acid in anhydrous dichloromethane, add thionyl chloride (typically 1.5-2.0 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-(3-methoxyphenyl)butyryl chloride, which is often used in the next step without further purification.
Step 2b: Intramolecular Friedel-Crafts Acylation
Materials:
-
4-(3-methoxyphenyl)butyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flask equipped with a dropping funnel and under a nitrogen atmosphere, suspend anhydrous aluminum chloride (typically 1.1-1.3 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 4-(3-methoxyphenyl)butyryl chloride in anhydrous dichloromethane dropwise to the stirred suspension.
-
After the addition is complete, continue stirring at 0 °C for 30 minutes and then allow the mixture to warm to room temperature. Stir for an additional 1-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and quench by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude this compound by recrystallization or column chromatography.
Concluding Remarks
The choice between the polyphosphoric acid and aluminum chloride catalyzed routes for the synthesis of this compound will depend on the specific requirements of the researcher and the scale of the reaction. The PPA method offers a more direct, one-pot synthesis from the carboxylic acid, which can be advantageous for its operational simplicity. However, the workup can be cumbersome due to the viscosity of the reagent. The AlCl₃ route, while requiring an additional step to form the acyl chloride, often proceeds under milder conditions for the cyclization step and can sometimes offer higher purity of the crude product. Both methods are robust and have been widely applied in the synthesis of tetralone derivatives. Careful consideration of the factors outlined in this guide will aid in the selection of the most appropriate synthetic strategy.
A Researcher's Guide to Assessing the Enantiomeric Excess of Chiral 5-Methoxy-1-tetralone Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical step. Chiral derivatives of 5-Methoxy-1-tetralone are significant intermediates in the synthesis of various biologically active compounds, making the precise assessment of their enantiopurity essential. This guide provides a comparative overview of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most suitable method for your research needs.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric excess of chiral this compound derivatives depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance parameters of the most common techniques.
| Method | Principle | Advantages | Disadvantages | Typical Data Output |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | High accuracy and resolution, well-established technique, suitable for preparative separation. | Can require method development for new compounds, may consume significant amounts of solvent. | Chromatogram with baseline-separated peaks for each enantiomer, retention times (t_R), resolution factor (R_s). |
| NMR Spectroscopy | Use of a chiral solvating agent (CSA) or chiral derivatizing agent (CDA) to induce a chemical shift difference (Δδ) between the signals of the two enantiomers. | Rapid analysis, provides structural information, non-destructive. | Lower sensitivity compared to HPLC, may require specialized and expensive chiral auxiliaries. | NMR spectrum showing distinct signals for each enantiomer, chemical shift difference (Δδ). |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. | High-throughput screening capability, very sensitive, requires small sample amounts. | Not a separative technique, requires chromophores near the stereocenter for strong signals, calibration curve needed for ee determination. | CD spectrum showing positive or negative Cotton effects, ellipticity values. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. The choice of the chiral stationary phase (CSP) is paramount for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability.
Experimental Protocol: Chiral HPLC of Tetrahydronaphthalenic Derivatives
The following protocol is adapted from a study on the chiral separation of tetrahydronaphthalenic derivatives, which are structurally analogous to this compound derivatives. This provides a robust starting point for method development.
1. Instrumentation:
-
A standard HPLC system equipped with a UV detector.
2. Chiral Stationary Phases (CSPs):
-
Cyclobond I 2000 (β-cyclodextrin bonded to silica (B1680970) gel)
-
Cyclobond I 2000 RSP (risperidone-selective phase)
3. Mobile Phase:
-
A mixture of acetonitrile (B52724) and methanol (B129727) is a common mobile phase. The ratio can be optimized to achieve the best separation. For example, a starting condition could be 80:20 (v/v) acetonitrile:methanol.
4. Sample Preparation:
-
Dissolve the chiral derivative of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Quantitative Data for Chiral Separation of Tetrahydronaphthalenic Derivatives
The following table presents typical data obtained from the chiral HPLC separation of related tetralin compounds, demonstrating the performance of different CSPs and mobile phases.
| Compound | Chiral Stationary Phase | Mobile Phase (Acetonitrile:Methanol) | Retention Time (t_R1) (min) | Retention Time (t_R2) (min) | Resolution (R_s) |
| Tetralin Derivative 1 | Cyclobond I 2000 | 90:10 | 8.31 | 9.05 | 1.38 |
| Tetralin Derivative 1 | Cyclobond I 2000 RSP | 90:10 | 6.47 | 7.12 | 1.22 |
| Tetralin Derivative 2 | Cyclobond I 2000 | 85:15 | 7.11 | 7.99 | 1.52 |
| Tetralin Derivative 2 | Cyclobond I 2000 RSP | 85:15 | 5.89 | 6.48 | 1.10 |
Data is illustrative and based on structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), offers a rapid method for determining enantiomeric excess. CSAs form transient diastereomeric complexes with the enantiomers, leading to different chemical shifts for corresponding protons.
Experimental Protocol: NMR with a Chiral Solvating Agent
1. Materials:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., CDCl₃).
-
Chiral Solvating Agent (CSA), for example, (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol).
-
The chiral derivative of this compound.
2. Sample Preparation:
-
Dissolve approximately 5-10 mg of the chiral this compound derivative in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar equivalent of the chiral solvating agent (e.g., Pirkle's alcohol) to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
3. NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Optimize spectral parameters (e.g., number of scans) to achieve a good signal-to-noise ratio.
4. Data Analysis:
-
Identify a well-resolved proton signal in the spectrum of the chiral analyte that shows splitting into two distinct signals in the presence of the CSA.
-
Integrate the areas of the two separated signals. The ratio of the integrals corresponds to the ratio of the enantiomers.
-
The enantiomeric excess (% ee) can be calculated using the formula: % ee = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] * 100.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique that measures the difference in absorption of left and right circularly polarized light by chiral molecules. The resulting CD spectrum is characteristic of the molecule's absolute configuration and can be used to determine enantiomeric excess.
Experimental Protocol: Circular Dichroism Spectroscopy
1. Instrumentation:
-
A CD spectropolarimeter.
-
Quartz cuvettes with a defined path length (e.g., 1 cm).
2. Sample Preparation:
-
Prepare a solution of the chiral this compound derivative in a suitable solvent (e.g., methanol, acetonitrile) that is transparent in the wavelength range of interest. The concentration should be adjusted to give a maximum absorbance of less than 1.0.
-
Prepare a series of solutions with known enantiomeric excess (e.g., 100:0, 75:25, 50:50, 25:75, 0:100) to create a calibration curve.
3. CD Measurement:
-
Record the CD spectrum of the solvent as a baseline.
-
Record the CD spectra of the calibration standards and the unknown sample over a suitable wavelength range. The n-π* transition of the carbonyl group in the tetralone scaffold is expected to show a Cotton effect in the UV region.
4. Data Analysis:
-
Subtract the baseline spectrum from the sample spectra.
-
Measure the ellipticity (θ) at a wavelength where the Cotton effect is maximal.
-
Plot a calibration curve of ellipticity versus enantiomeric excess.
-
Determine the enantiomeric excess of the unknown sample from its measured ellipticity using the calibration curve.
Experimental and Logical Workflows
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the workflows for each analytical technique.
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for NMR Analysis with a Chiral Solvating Agent.
Caption: Workflow for Circular Dichroism Analysis.
Safety Operating Guide
Proper Disposal of 5-Methoxy-1-tetralone: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the proper disposal of 5-Methoxy-1-tetralone, a common intermediate in organic synthesis.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, adherence to standard laboratory safety protocols is essential.[1]
-
Gloves: Wear chemical-resistant gloves, such as nitrile gloves, to prevent skin contact.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles to protect against accidental splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of dust or vapors.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is important for its proper handling and storage.
| Property | Value |
| Physical State | Solid Crystalline[1] |
| Appearance | Cream[1] |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol [2] |
| Melting Point | 86 - 91 °C / 186.8 - 195.8 °F[1] |
| Boiling Point | 160 - 162 °C / 320 - 323.6 °F[1] |
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in a manner that is safe, environmentally responsible, and compliant with all applicable regulations.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify whether the this compound for disposal is in its pure solid form, in a solution, or mixed with other chemical waste.
-
Segregate Waste: Do not mix this compound waste with other incompatible waste streams. It should be collected in a dedicated and clearly labeled waste container.
Step 2: Containerization
-
Choose a Suitable Container: Use a chemically compatible container with a secure, leak-proof lid. High-density polyethylene (B3416737) (HDPE) or glass containers are appropriate choices.
-
Label the Container: The container must be clearly labeled with the chemical name ("this compound") and any other information required by your institution's Environmental Health and Safety (EHS) department.
Step 3: Collection and Storage
-
Solid Waste: For solid this compound, carefully sweep up the material and place it into the designated waste container, avoiding dust formation.[1]
-
Liquid Waste: If the waste is in a liquid form, use a funnel to transfer it into the waste container to prevent spills.
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible chemicals.
Step 4: Final Disposal
-
Consult EHS: Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.
-
Provide Documentation: Be prepared to provide the EHS department with the chemical name and the approximate quantity of the waste.
-
Professional Disposal: The final disposal of this compound will be handled by a licensed hazardous waste disposal company arranged by your institution. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][3][4]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 5-Methoxy-1-tetralone
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides crucial safety protocols and logistical plans for 5-Methoxy-1-tetralone, ensuring the well-being of laboratory personnel and compliance with safety standards.
Operational Plan: Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure. Although one safety data sheet indicates that it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, other sources recommend specific protective measures.[1] The following PPE is recommended based on a composite of safety data sheets and general laboratory safety practices for similar compounds.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against potential splashes and airborne particles. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | To prevent skin contact. Nitrile gloves offer good dexterity, while butyl and neoprene provide resistance to a range of chemicals, including ketones and ethers.[2][3] |
| Body Protection | A standard laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 respirator or work in a well-ventilated area, such as a chemical fume hood. | To minimize the inhalation of dust or aerosols, especially when handling the solid form.[4] |
Disposal Plan: Waste Management
Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. The following step-by-step process outlines the recommended disposal protocol.
-
Waste Characterization and Segregation :
-
Determine if the waste is pure this compound, a solution, or mixed with other chemical waste.
-
Collect this compound waste in a dedicated and clearly labeled waste container. Do not mix with other waste streams to avoid incompatible chemical reactions.[5]
-
-
Containerization :
-
Use a chemically compatible container with a secure lid, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle.[5]
-
The container must be clearly labeled with "this compound Waste" and any applicable hazard warnings.[5]
-
-
Storage :
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
-
Final Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal.[5]
-
Professional disposal is typically carried out by a licensed hazardous waste disposal company, often through high-temperature incineration.[5] Chemical waste generators are responsible for determining if the waste is classified as hazardous and must adhere to all federal, state, and local regulations.[4][6]
-
Experimental Workflow: Handling this compound
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
